molecular formula C19H16O B1628487 Triphenyl(methanol-13C) CAS No. 3881-15-0

Triphenyl(methanol-13C)

Cat. No.: B1628487
CAS No.: 3881-15-0
M. Wt: 261.3 g/mol
InChI Key: LZTRCELOJRDYMQ-QHPTYGIKSA-N
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Description

Triphenyl(methanol-13C) is a useful research compound. Its molecular formula is C19H16O and its molecular weight is 261.3 g/mol. The purity is usually 95%.
The exact mass of the compound Triphenyl(methanol-13C) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triphenyl(methanol-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenyl(methanol-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenyl(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/i19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRCELOJRDYMQ-QHPTYGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13C](C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583630
Record name Triphenyl(~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3881-15-0
Record name Triphenyl(~13~C)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3881-15-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Triphenyl(methanol-13C) [CAS 3881-15-0]

[1][2][3][4]

Executive Summary

Triphenyl(methanol-13C) (CAS 3881-15-0) is a stable isotope-labeled isotopologue of triphenylmethanol where the central quaternary carbon is enriched with Carbon-13 (

Isotope Dilution Mass Spectrometry (IDMS)NMR spectroscopy

This guide provides a comprehensive technical analysis of CAS 3881-15-0, detailing its physicochemical properties, Grignard-based synthesis, spectroscopic signature, and validated applications in regulatory drug analysis.

Physicochemical Properties[4][5]

The physical behavior of Triphenyl(methanol-13C) mirrors its unlabeled counterpart, with the exception of mass-dependent properties utilized in spectrometry.

Table 1: Core Technical Specifications

PropertyValue / DescriptionNote
Chemical Name Triphenyl(methanol-

C)
IUPAC: Triphenyl(

C)methanol
CAS Number 3881-15-0 Specific to the

-

C labeled form
Molecular Formula C

(

C)H

O
Molecular Weight 261.33 g/mol +1.003 Da vs. unlabeled (260.33)
Appearance White to off-white crystalline solidPrism-like crystals from EtOH
Melting Point 162 – 164 °CSharp transition indicates high purity
Solubility Soluble: Dichloromethane, Diethyl Ether, EthanolInsoluble: WaterLipophilic character dominates
Isotopic Enrichment Typically

99 atom %

C
Critical for NMR signal-to-noise ratio
pKa ~ -6.6 (of conjugate acid Ph

C

)
Formation of stable carbocation in acid

Synthesis & Manufacturing Methodology

Mechanistic Pathway (Grignard Reaction)

The synthesis of Triphenyl(methanol-13C) relies on the nucleophilic addition of phenylmagnesium bromide to a

Diethyl carbonate-

C
Benzophenone-carbonyl-

C

The Protocol Choice: We prioritize the Diethyl carbonate-


C

Benzophenone-

C
Validated Synthetic Workflow (Graphviz)

SynthesisPhMgBrPhenylmagnesium Bromide(PhMgBr)IntermediateAlkoxide Intermediate(Ph3-13C-O-MgBr)PhMgBr->IntermediateNucleophilic AttackLabeledPrecursorBenzophenone-carbonyl-13C(Ph2-13C=O)LabeledPrecursor->IntermediateElectrophileAcidHydrolysisAcid Hydrolysis(H3O+)Intermediate->AcidHydrolysisQuenchProductTriphenyl(methanol-13C)(Ph3-13C-OH)AcidHydrolysis->ProductProtonation

Figure 1: Synthetic pathway via Grignard addition to labeled benzophenone.

Detailed Experimental Protocol

Reagents:

  • Benzophenone-carbonyl-

    
    C (1.0 eq)
    
  • Phenylmagnesium bromide (1.2 eq, 3.0 M in Et

    
    O)
    
  • Solvent: Anhydrous THF or Diethyl Ether[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon. Moisture acts as a "poison," hydrolyzing the Grignard reagent to benzene.

  • Precursor Dissolution: Dissolve Benzophenone-

    
    C in anhydrous THF. Cool to 0°C.
    
  • Addition: Add PhMgBr dropwise over 20 minutes. The exotherm must be controlled to prevent solvent boiling and biphenyl byproduct formation.[2]

  • Reflux: Warm to room temperature and reflux for 2 hours to drive the reaction to completion (steric hindrance of the trityl center requires thermal energy).

  • Quench: Cool to 0°C and slowly add saturated NH

    
    Cl solution. Critical: Avoid strong mineral acids initially to prevent the formation of the trityl cation (red color).
    
  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO

    
    .
    
  • Purification: Recrystallize from hot Ethanol/Hexane (1:4).

Spectroscopic Characterization

The

Nuclear Magnetic Resonance ( C NMR)
  • Central Carbon (

    
    -C):  In unlabeled triphenylmethanol, the quaternary carbon appears at ~82.0 ppm  (CDCl
    
    
    ).
  • Labeled Effect: In CAS 3881-15-0, this signal is enhanced by a factor of ~100 (depending on enrichment) and may show slight isotope shifts.

  • Coupling: The aromatic ipso-carbons (attached to the central C) will show strong

    
     coupling  (typically 50–60 Hz), appearing as doublets flanking the aromatic region.
    
Mass Spectrometry (MS)
  • M+ Peak: The molecular ion shifts from m/z 260 to 261 .

  • Fragmentation: The dominant fragment is the Trityl Cation (Ph

    
    
    
    
    C
    
    
    )
    .
    • Unlabeled Fragment: m/z 243

    • Labeled Fragment: m/z 244

    • Note: This specific fragment stability makes it an ideal Quantifier Ion for IDMS.

Applications in Research & Drug Development[9]

Impurity Quantification (Sartan Drugs)

Triphenylmethanol is a process-related impurity in the synthesis of tetrazole-containing drugs (e.g., Losartan, Candesartan , Valsartan ) where the trityl group is used to protect the tetrazole moiety.

  • Problem: Regulatory agencies (FDA/EMA) require strict limits on impurities.

  • Solution (IDMS): Add a known amount of Triphenyl(methanol-13C) to the drug sample.

  • Method: LC-MS/MS.

  • Mechanism: The labeled standard co-elutes with the impurity but is mass-resolved. The ratio of m/z 243 (impurity) to m/z 244 (standard) provides an absolute quantification that is independent of matrix effects or ionization suppression.

Mechanistic Probe: Carbocation Stability

The

Trityl Cation
  • Experiment: Dissolve Triphenyl(methanol-13C) in concentrated H

    
    SO
    
    
    or TFA.
  • Observation: The solution turns deep red/yellow.

  • NMR Shift: The central carbon signal shifts downfield from 82 ppm (alcohol) to ~212 ppm (cation) . This massive shift (

    
     ppm) is diagnostic of 
    
    
    hybridization and positive charge localization.
Workflow: Impurity Analysis via IDMS (Graphviz)

IDMSSampleDrug Substance Sample(Contains unknown Trityl impurity)ExtractionSample Preparation(Dissolution & Extraction)Sample->ExtractionStandardInternal Standard Spike(Triphenylmethanol-13C)Standard->ExtractionLCMSLC-MS/MS Analysis(SIM Mode)Extraction->LCMSDataRatio Calculation(Area 243 / Area 244)LCMS->Datam/z 243 & 244ResultAbsolute Quantitation(ppm level)Data->Result

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow for impurity quantification.

Safety & Handling

While non-volatile, Triphenylmethanol derivatives are irritants.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[4][5][6]

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container. The

    
    C label is stable indefinitely and does not undergo radioactive decay.
    
  • Stability: Stable to air and moisture. Incompatible with strong oxidizing agents and strong acids (forms carbocations).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212419, Triphenyl(13C)methanol. Retrieved from [Link]

  • Olah, G. A., et al. (1964).Stable Carbocations. LXVI. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Carbocations. Journal of the American Chemical Society.
  • European Medicines Agency (EMA).ICH Guideline M7 on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Context for impurity tracking in Sartans).

Structure and molecular weight of 13C-labeled triphenylmethanol

Technical Guide: Structure, Synthesis, and Analysis of C-Labeled Triphenylmethanol

Executive Summary

Triphenylmethanol (TPM) is a sterically hindered tertiary alcohol often used as a structural motif in trityl-based protecting groups and drug scaffolds.[1][2] The


C-labeled variant (Triphenylmethanol-

-

C)
12

Part 1: Structural Characterization & Molecular Weight Analysis[2]

Chemical Structure

The molecule consists of a central tetrahedral carbon atom bonded to three phenyl rings and one hydroxyl group.[3][4] In the



  • IUPAC Name: Triphenyl(

    
    C)methanol[1][5]
    
  • Molecular Formula:

    
    C
    
    
    
    
    C
    
    
    H
    
    
    O[1]
  • CAS Number: 3881-15-0[1][2][5][6]

Molecular Weight Calculations

Precise molecular weight determination is essential for high-resolution mass spectrometry (HRMS).[1][2] The table below contrasts the natural abundance isotopologue with the specific


PropertyNatural Triphenylmethanol (

C-Dominant)

-

C-Triphenylmethanol (Labeled)
Difference (

)
Formula C

H

O

C

C

H

O
+1 Neutron
Monoisotopic Mass 260.1201 Da261.1235 Da+1.0034 Da
Average Mol.[1][2] Weight 260.33 g/mol 261.32 g/mol ~1.0 g/mol
13C-NMR Shift (

-C)
~82.0 ppm (weak)~82.0 ppm (enhanced doublet/singlet)Signal Intensity

Note on Mass Shift: The mass difference of 1.00335 Da is critical for setting mass spectrometer inclusion windows. In Multiple Reaction Monitoring (MRM), the precursor ion transition will shift from m/z 260


 183 (trityl cation) to m/z 261 

184.

Part 2: Synthesis & Production Workflows

Retrosynthetic Strategy

The most robust route to


Grignard reaction2

  • Reagent A: Phenylmagnesium bromide (PhMgBr) – Nucleophile[1]

  • Reagent B: Diethyl carbonate-

    
    C (or Methyl benzoate-carbonyl-
    
    
    C) – Electrophile[1][2]

Using Diethyl carbonate-


C
Detailed Experimental Protocol

Safety Precaution: Grignard reagents are moisture-sensitive.[1][2][7] All glassware must be flame-dried or oven-dried (

12

Step 1: Preparation of Grignard Reagent

  • Charge a 3-neck round-bottom flask with Magnesium turnings (3.5 eq) and a crystal of Iodine.

  • Add anhydrous diethyl ether (Et

    
    O) or THF.[1][2]
    
  • Add Bromobenzene (3.3 eq) dropwise.[1][2] Initiate reflux to form PhMgBr.[1][2][8]

    • Observation: Disappearance of Mg metal and formation of a cloudy/brown solution indicates success.[2]

Step 2: Isotope Labeling Reaction

  • Cool the PhMgBr solution to 0°C.

  • Dissolve Diethyl carbonate-

    
    C  (1.0 eq) in anhydrous Et
    
    
    O.
  • Add the labeled carbonate solution dropwise to the Grignard reagent.[1][2]

    • Mechanism:[1][2][8][9][10] The first addition forms the benzoate; the second and third additions form the alkoxide.

  • Allow to warm to room temperature and reflux for 2 hours to drive the reaction to completion (overcoming steric hindrance of the trityl center).

Step 3: Quenching and Isolation

  • Cool mixture to 0°C.

  • Slowly add saturated Ammonium Chloride (NH

    
    Cl) or 1M HCl to hydrolyze the magnesium alkoxide.[1][2]
    
    • Critical Control: Exothermic reaction; control addition rate to prevent solvent boil-over.[1][2]

  • Extract organic layer with Et

    
    O. Wash with brine, dry over Na
    
    
    SO
    
    
    .
  • Purification: Recrystallize from hot Ethanol or Benzene/Petroleum Ether (1:4) to remove biphenyl byproducts.[1][2]

Synthesis Workflow Diagram

GStartStart: Anhydrous SetupMgMg Turnings + THFStart->MgGrignardPhMgBr (Grignard Reagent)Mg->Grignard+ PhBrPhBrBromobenzenePhBr->GrignardIntermediateAlkoxide Intermediate(Ph3-13C-O-MgBr)Grignard->Intermediate+ 13C-CarbonateLabelDiethyl Carbonate-13CLabel->IntermediateAcidH3O+ HydrolysisIntermediate->AcidProductTriphenylmethanol-13C(Final Product)Acid->ProductQuench & Purify

Caption: Figure 1. Grignard synthesis pathway for


Part 3: Analytical Validation (QC)

Trustworthiness in stable isotope labeling requires verifying both chemical purity and isotopic enrichment.[1][2]

Nuclear Magnetic Resonance (NMR)
  • 
    C-NMR (CDCl
    
    
    , 100 MHz):
    • Natural TPM: Signal at 82.0 ppm is small (1.1% natural abundance).[1][2]

    • Labeled TPM: Signal at 82.0 ppm is the dominant peak (enhanced >100x).[1][2]

    • Coupling: If proton-coupled, the central carbon appears as a singlet (no attached protons), confirming the quaternary structure.

  • 
    H-NMR: 
    
    • Aromatic multiplet at 7.2 – 7.4 ppm .[1][2]

    • Hydroxyl proton (-OH) singlet at ~2.8 ppm (concentration dependent).[1][2]

Mass Spectrometry (MS)[1]
  • Technique: ESI+ or APCI.[1][2]

  • Criteria:

    • Observe parent ion

      
      , 
      
      
      , or the trityl cation
      
      
      .[1]
    • Trityl Cation: The loss of -OH generates a stable carbocation.[2][4]

      • Unlabeled m/z: 243.12.[1][2]

      • Labeled m/z: 244.12 .[1][2]

    • Isotopic Purity: Calculate ratio of intensity

      
      .[1][2] Target >99%.
      

Part 4: Applications in Drug Development[13][14]

Bioanalytical Internal Standard (SIL-IS)

In DMPK (Drug Metabolism and Pharmacokinetics) studies,

12
  • Why

    
    C over Deuterium?  Deuterium (
    
    
    H) on phenyl rings can undergo metabolic exchange (H/D exchange) or exhibit kinetic isotope effects (KIE) that alter retention time.[1][2] The
    
    
    C label at the quaternary center is metabolically stable and co-elutes perfectly with the analyte, ensuring maximum precision in LC-MS/MS.
Metabolic Stability Tracking

Researchers use the label to track the fate of the trityl moiety. If the central carbon bond is cleaved (e.g., oxidative dealkylation), the

References

  • PubChem. Triphenyl(13C)methanol - Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][6]

Triphenyl(methanol-13C) Solubility Dynamics: A Mechanistic Guide to Aqueous and Organic Solvation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenyl(methanol-13C) is a highly specialized isotopically labeled compound utilized extensively as a mechanistic tracer, a clathrate host, and a protecting group in advanced organic synthesis. Understanding its solubility profile across distinct solvent systems is critical for drug development professionals and synthetic chemists. This whitepaper provides an in-depth analysis of the thermodynamic causality governing its solubility, presents quantitative empirical data, and outlines a self-validating experimental protocol for precise solubility profiling.

Molecular Architecture & The Causality of Solvation

Triphenyl(methanol-13C) (CAS: 3881-15-0) is a tertiary alcohol characterized by a central


-labeled carbinol carbon bonded to three bulky phenyl rings and a single hydroxyl group[1][2]. This specific molecular architecture is the primary driver of its distinct solvation behavior.
The Aqueous Entropic Penalty

In aqueous environments, Triphenyl(methanol-13C) is practically insoluble[3]. The causality lies in thermodynamics: the three nonpolar aromatic rings create a massive hydrophobic surface area that sterically shields the central hydroxyl group, severely limiting its ability to form hydrogen bonds with polar water molecules[3]. To dissolve the compound, water would need to form a highly ordered clathrate-like cage around the hydrophobic bulk. This results in a severe entropic penalty (


), making aqueous dissolution thermodynamically unfavorable[4].
Organic Solvation Dynamics

Conversely, the compound exhibits high solubility in organic solvents such as benzene, diethyl ether, and ethanol. In these environments, the enthalpy of mixing (


) is highly favorable. The bulky phenyl groups readily engage in 

stacking and van der Waals interactions with non-polar or moderately polar solvent molecules, easily overcoming the crystal lattice energy of the solid (which melts at 160–164 °C)[2].

Solvation TrtOH Triphenyl(methanol-13C) (Solid State) Water Aqueous Phase (Water) TrtOH->Water Polar Interaction Org Organic Phase (Benzene, Ethanol) TrtOH->Org Non-polar Interaction Acid Acidic Medium (H2SO4) TrtOH->Acid Protonation Insol Insoluble (< 1.43 g/L) Water->Insol Hydrophobic Exclusion Sol Highly Soluble (50 - 165 g/L) Org->Sol pi-pi Stacking Cation 13C-Trityl Cation (Yellow Solution) Acid->Cation Dehydration

Solvation pathways and reactivity of Triphenyl(methanol-13C) across different solvent environments.

Quantitative Solubility Profile

The table below summarizes the solubility of triphenylmethanol across various solvent classes at standard ambient temperature (25 °C). The data highlights the preferential affinity for organic environments over aqueous systems.

SolventClassificationSolubility at 25 °C (g/L)Primary Solvation Mechanism
Water Aqueous / Polar1.43Hydrophobic exclusion (Practically Insoluble)[5]
Ethanol Organic / Polar Protic50.0Hydrogen bonding & van der Waals
Dioxane Organic / Polar Aprotic100.0Dipole-induced dipole interactions
Benzene Organic / Non-polar165.0ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

stacking & strong dispersion forces

Note: In strongly acidic solutions (e.g., concentrated sulfuric acid), the compound does not merely dissolve; it reacts via dehydration to form a stable, intensely yellow trityl carbocation[6].

Self-Validating Experimental Protocol: Solubility Profiling

When profiling the solubility of isotopically labeled compounds, kinetic trapping and unintended side reactions (such as etherification in alcohols) can skew quantitative data. The following protocol integrates a closed-loop, self-validating


-NMR step to ensure absolute data integrity.
Step-by-Step Methodology
  • Gravimetric Aliquot Preparation: Weigh precisely 100.0 mg of Triphenyl(methanol-13C) using a micro-analytical balance. Ensure the environment is dry to maintain structural integrity[2].

  • Solvent Integration: Transfer the solid to a hermetically sealed vial. Add 2.0 mL of the target solvent (e.g., anhydrous ethanol or HPLC-grade water).

  • Thermal Agitation: Heat the suspension to just below the solvent's boiling point while stirring at 400 RPM. This thermal energy overcomes the activation energy of dissolution, forcing the system into a saturated state[2].

  • Controlled Cooling (Supersaturation): Cool the solution at a strictly controlled rate of 1 °C/min down to 25 °C. Slow, steady cooling prevents kinetic trapping and allows for proper crystal lattice purification and nucleation[2][4].

  • Crystallization & Isolation: Isolate the precipitated crystals via vacuum filtration. The concentration of the remaining supernatant represents the absolute thermodynamic solubility limit at 25 °C.

  • Self-Validation via

    
    -NMR (Critical Step): 
    Causality of Validation: Heating triphenylmethanol in alcohols can inadvertently yield triphenylmethyl alkyl ethers if trace acids are present. By subjecting the recovered precipitate and supernatant to 
    
    
    
    -NMR, the researcher monitors the highly sensitive
    
    
    -labeled carbinol carbon. If the chemical shift remains at ~82 ppm, structural integrity is confirmed. A shift to ~87 ppm indicates etherification, instantly invalidating the solubility data. This ensures the protocol is entirely self-validating.

Protocol Step1 1. Gravimetric Aliquot Weigh 13C-labeled compound Step2 2. Solvent Integration Add Organic/Aqueous Solvent Step1->Step2 Step3 3. Thermal Agitation Heat to near boiling point Step2->Step3 Step4 4. Controlled Cooling Induce Supersaturation Step3->Step4 Step5 5. Crystallization Precipitate Formation Step4->Step5 Step6 6. Analytical Validation 13C-NMR & HPLC Analysis Step5->Step6

Step-by-step self-validating experimental workflow for solubility profiling and crystallization.

Applications in Drug Development & Tracer Studies

The distinct solubility profile and isotopic labeling of Triphenyl(methanol-13C) make it an invaluable asset in pharmaceutical research:

  • Clathrate Host Systems: Due to its specific structural conformation, triphenylmethanol acts as a highly specific clathrate host for small molecules, including methanol and dimethyl sulfoxide (DMSO)[7]. This is utilized in advanced drug delivery formulations to stabilize volatile or reactive solvents.

  • Mechanistic Tracing: In peptide synthesis, the trityl group is a common protecting group. The

    
     label allows researchers to use NMR to precisely track the cleavage kinetics of the trityl group in various solvent systems without interference from background carbon signals.
    
  • Carbocation Studies: When dissolved in strongly acidic media, the compound loses water to form the resonance-stabilized trityl cation (

    
    )[6]. The 
    
    
    
    enrichment at the central carbon provides unprecedented NMR sensitivity to study charge distribution and solvent-ion interactions in real-time.

References

  • Triphenylmethanol - Solubility of Things, Solubility of Things. [Link]

  • Triphenylmethanol - Sciencemadness Wiki, Sciencemadness.org. [Link]

  • triphenylmethanol-13C | CAS#:3881-15-0, Chemsrc. [Link]

  • Triphenylmethanol - Wikipedia, Wikipedia.org.[Link]

  • Triphenylmethanol Melting Point: Understanding Its Significance and Properties, Baetro. [Link]

  • WO2010002712A2 - Method of crystallization, Google P

Sources

Difference between Triphenylmethanol-13C and unlabeled Triphenylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenylmethanol (Ph


COH) is a fundamental tertiary alcohol often used as a mechanistic probe in organic chemistry and a structural motif in drug design. The stable isotope-labeled variant, Triphenylmethanol-

-

C
(CAS: 3881-15-0), differs from the unlabeled congener (CAS: 76-84-6) by the incorporation of a Carbon-13 atom at the central carbinol position.

While physically similar in melting point and solubility, the isotopic substitution introduces distinct physicochemical properties—specifically in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) —that render the labeled compound indispensable for metabolic tracing, quantitative bioanalysis, and reaction mechanism elucidation. This guide details these differences, provides a validated synthesis protocol, and outlines analytical applications.

Physicochemical & Spectral Differences

The core difference lies in the nuclear properties of the central carbon atom. The unlabeled molecule contains Carbon-12 (


C, spin 

, NMR silent) at ~98.9% natural abundance. The labeled molecule is enriched (>99%) with Carbon-13 (

C, spin

, NMR active).
Comparative Data Table
PropertyUnlabeled TriphenylmethanolTriphenylmethanol-

-

C
CAS Number 76-84-63881-15-0
Molecular Formula C

H

O

C

C

H

O
Molecular Weight 260.33 g/mol 261.34 g/mol (+1 Da shift)
Melting Point 162–164 °C162–164 °C (Negligible isotope effect)

C NMR (Central C)
~82.1 ppm (Weak/Invisible)~82.1 ppm (Dominant Singlet)
MS Parent Ion (

)
m/z 260m/z 261
Key Fragment Ion Trityl Cation (m/z 243)Labeled Trityl Cation (m/z 244 )
Spectroscopic Signatures
Nuclear Magnetic Resonance (NMR)
  • Unlabeled: The central carbon signal at 82.1 ppm (in CDCl

    
    ) is often difficult to detect in standard 
    
    
    
    C scans due to the low natural abundance (1.1%) and long relaxation times of quaternary carbons.
  • Labeled (

    
    C):  The central carbon appears as a massive, sharp singlet (in proton-decoupled modes) at 82.1 ppm. In coupled spectra, it may show 
    
    
    
    C-
    
    
    H coupling to the aromatic protons (
    
    
    and
    
    
    ), which is absent in the unlabeled form.
Mass Spectrometry (MS)
  • Unlabeled: The molecular ion is m/z 260.[1] The base peak is typically the stable trityl cation (Ph

    
    C
    
    
    
    ) at m/z 243, formed by the loss of the hydroxyl radical.
  • Labeled: The molecular ion shifts to m/z 261. Crucially, the trityl cation fragment retains the central carbon, shifting the base peak to m/z 244 . This specific mass shift allows for precise differentiation in complex biological matrices.

Synthesis Protocol: Grignard Route

Objective: Synthesis of Triphenylmethanol-


-

C via the addition of Phenylmagnesium Bromide to Benzophenone-carbonyl-

C.

Mechanism: Nucleophilic addition of the Grignard reagent to the labeled carbonyl carbon, followed by acidic workup.

Workflow Diagram

Synthesis Start Benzophenone-carbonyl-13C (Labeled Precursor) Intermediate Alkoxide Intermediate (Ph3-13C-OMgBr) Start->Intermediate Nucleophilic Attack Reagent Phenylmagnesium Bromide (PhMgBr in Et2O) Reagent->Intermediate Product Triphenylmethanol-alpha-13C (Isolated Solid) Intermediate->Product Protonation Acid H3O+ Workup (Dilute H2SO4) Acid->Product

Figure 1: Synthetic pathway for Triphenylmethanol-


-

C using a labeled ketone precursor.
Step-by-Step Protocol

Reagents:

  • Benzophenone-carbonyl-

    
    C (1.0 eq, typically 500 mg for microscale).
    
  • Phenylmagnesium bromide (PhMgBr) (1.2 eq, 3.0 M in diethyl ether).

  • Anhydrous Diethyl Ether (Solvent).

  • Dilute Sulfuric Acid (10% H

    
    SO
    
    
    
    ).

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a Claisen adapter under an inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Dissolve Benzophenone-

    
    C (500 mg, 2.7 mmol) in 5 mL of anhydrous diethyl ether.
    
  • Addition: Cool the solution to 0 °C in an ice bath. Add PhMgBr (1.1 mL, 3.3 mmol) dropwise via syringe over 5 minutes. The solution will turn a cloudy brown/pink.

  • Reflux: Remove the ice bath and allow the reaction to warm to room temperature. Reflux gently for 30 minutes to ensure completion.

  • Quench: Cool the flask back to 0 °C. Slowly add 5 mL of 10% H

    
    SO
    
    
    
    to hydrolyze the magnesium alkoxide. Caution: Exothermic.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 10 mL). Combine organic layers.

  • Purification: Wash the combined organics with saturated NaHCO

    
     and Brine. Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: Recrystallize the crude solid from hot ethanol/water (4:1) to yield pure white crystals.

Validation:

  • Check MP (162–164 °C).

  • Confirm

    
    C enrichment via MS (M+ peak analysis).
    

Analytical Applications

Mass Spectrometry Logic & Fragmentation

In Drug Metabolism and Pharmacokinetics (DMPK), the labeled compound serves as an ideal Internal Standard (IS). Unlike deuterated standards, which can suffer from deuterium exchange (loss of label) in protic solvents, the


C label is chemically inert and non-exchangeable.

MS_Fragmentation Parent Parent Ion (M+) m/z 261 (Ph3-13C-OH) LossOH Loss of OH radical (-17 Da) Parent->LossOH Fragment Trityl Cation m/z 244 (Ph3-13C+) Parent->Fragment Electron Impact (EI)

Figure 2: MS Fragmentation logic showing the retention of the


C label in the primary cation fragment.
Mechanistic Tracing

Researchers use Triphenylmethanol-


-

C to study carbocation stability and nucleophilic substitution mechanisms (S

1).
  • Experiment: Generate the trityl cation in superacid media (e.g., FSO

    
    H/SbF
    
    
    
    ).
  • Observation: The

    
    C NMR signal shifts dramatically downfield (to >200 ppm) upon cation formation, providing direct spectroscopic evidence of positive charge localization on the central carbon.
    

References

  • Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & Spectral Data. Merck KGaA.

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Triphenylmethanol (Unlabeled). NIST Chemistry WebBook, SRD 69.

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515.

  • PubChem. Triphenylmethanol-13C Compound Summary. National Library of Medicine.

Sources

13C-labeled trityl alcohol chemical data and safety sheet

Author: BenchChem Technical Support Team. Date: March 2026


C-Labeled Trityl Alcohol (Triphenylmethanol-

C)

Executive Summary

Triphenylmethanol-


C (Trityl Alcohol-

C) is a high-value isotopic standard and synthetic precursor used primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Nuclear Polarization (DNP). Its utility stems from the steric bulk of the trityl group and the electronic sensitivity of the central carbon atom.

This guide details the physicochemical properties, synthesis, and applications of


C-labeled trityl alcohol. Unlike generic protocols, this document focuses on the central-carbon labeled variant (

-

C), as it provides the most critical diagnostic data in mechanistic studies (e.g., carbocation stability) and hyperpolarization workflows.

Chemical Identity & Physical Properties

The central carbon label is the industry standard for mechanistic probing because it is a quaternary center, devoid of direct proton attachment, which simplifies NMR interpretation by eliminating direct


 coupling (in proton-decoupled spectra) and maximizing relaxation times (

).
Property Data Notes
Chemical Name Triphenylmethanol-

-

C
Also: Trityl alcohol-

C
CAS Number 3881-15-0 Specific to

-

C label
Molecular Formula

C

C

H

O
Molecular Weight 261.32 g/mol vs. 260.33 g/mol for unlabeled
Melting Point 160–163 °CSharp transition indicates high purity
Appearance White to off-white crystalline solid
Solubility Soluble: EtOH, Et

O, Benzene, CHCl

Insoluble in H

O
NMR Shift (

)
82.0 ppm (CDCl

)
Central quaternary carbon

Synthesis Protocol: Grignard Route

The most robust synthesis for introducing the


C label at the central position utilizes 

C-diethyl carbonate
reacting with phenylmagnesium bromide . This method is preferred over the benzophenone route for isotopic labeling because it allows the assembly of the entire trityl skeleton from a single, readily available C1-labeled source (

C-carbonate or

CO

).
Critical Reagents & Setup
  • Precursor: Diethyl carbonate-

    
    C (99 atom % 
    
    
    
    C).
  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et

    
    O (excess).
    
  • Solvent: Anhydrous Diethyl Ether (Et

    
    O) or THF.
    
  • Glassware: Flame-dried, Ar/N

    
     purged. Crucial:  Any moisture will quench the Grignard to benzene, lowering yield and complicating purification.
    
Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask, generate PhMgBr from Mg turnings and bromobenzene (or use commercial stock). If making fresh, initiate with a crystal of iodine.

    • Expert Insight: Use a 3.1 molar equivalent of PhMgBr relative to the carbonate. The third equivalent is necessary to drive the reaction from the intermediate ketone (benzophenone) to the alcohol.

  • Addition: Cool the PhMgBr solution to 0°C. Add

    
    C-diethyl carbonate dropwise.
    
    • Mechanism:[1][2][3][4] The first two equivalents displace the ethoxy groups, forming

      
      C-benzophenone (transiently), which is immediately attacked by the third equivalent.
      
  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion of the sterically hindered intermediate.

  • Hydrolysis (Quench): Pour the reaction mixture into ice-cold 10% H

    
    SO
    
    
    
    or saturated NH
    
    
    Cl.
    • Why Acidic? This protonates the magnesium alkoxide intermediate (

      
      ) to yield the free alcohol (
      
      
      
      ).
  • Purification: Extract with ether, wash with brine, dry over Na

    
    SO
    
    
    
    . Recrystallize from hot ethanol or benzene/petroleum ether (1:4).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Flame-Dry Glassware (Ar Atmosphere) Reagents Reagents: 3.1 eq PhMgBr + 1 eq 13C-Diethyl Carbonate Start->Reagents  Prep   Reaction Reaction: Nucleophilic Addition (Reflux 2h) Reagents->Reaction  0°C -> Reflux   Intermediate Intermediate: Mg-Alkoxide Complex Reaction->Intermediate  Formation   Quench Quench: Ice/H2SO4 (10%) Intermediate->Quench  Hydrolysis   Product Product: 13C-Triphenylmethanol (Recrystallize EtOH) Quench->Product  Isolation  

Caption: Figure 1. Grignard synthesis workflow for converting 13C-diethyl carbonate to 13C-trityl alcohol.

Analytical Characterization & Mechanistic Applications

The


C-labeled trityl alcohol serves as a definitive probe for studying carbocation stability . In superacidic media, the hydroxyl group is lost, generating the stable trityl cation. This transformation is easily monitored by 

C NMR due to the massive chemical shift change caused by the desheilding of the cationic center.
Comparative NMR Data
SpeciesSolvent/Medium

(Central Carbon)
Hybridization
Trityl Alcohol-

C
CDCl

82.0 ppm

(Tetrahedral)
Trityl Cation-

C
H

SO

/ FSO

H
212.7 ppm

(Trigonal Planar)

Expert Insight: The downfield shift of >130 ppm is diagnostic of the empty


-orbital and the positive charge delocalization across the phenyl rings. This experiment is a gold standard for validating superacid strength and carbocation existence.
Mechanistic Pathway Diagram

CarbocationMechanism Alcohol 13C-Trityl Alcohol (sp3, 82 ppm) Oxonium Oxonium Intermediate (Ph3-13C-OH2+) Alcohol->Oxonium  Fast   Protonation + H+ (Superacid) Cation 13C-Trityl Cation (sp2, 212 ppm) Oxonium->Cation  Rate Limiting (S_N1)   LossWater - H2O

Caption: Figure 2. S_N1 Ionization pathway of trityl alcohol to trityl cation, showing hybridization change.

Applications in Drug Development & DNP

Dynamic Nuclear Polarization (DNP)

C-Trityl alcohol is the direct synthetic precursor to stable trityl radicals  (e.g., Finland trityl, OX063), which are the most efficient polarizing agents for dissolution DNP.
  • Protocol: The alcohol is converted to the radical via lithiation followed by reaction with a specific electrophile or direct reduction.

  • Role of Label: The

    
    C label allows researchers to study the electron-nuclear polarization transfer  mechanisms directly, optimizing the hyperpolarization of metabolic tracers like [1-
    
    
    
    C]pyruvate.
Metabolic Tracing & Protecting Groups

In medicinal chemistry, the trityl group is a bulky protecting group for amines and alcohols.

  • Tracer: Using a

    
    C-labeled protecting group allows for rapid identification of protected intermediates in crude reaction mixtures using 
    
    
    
    C NMR, without purification.
  • Metabolism: While the trityl group is generally stable, its metabolic cleavage can be tracked in ADME studies using the specific isotopic signature.

Safety & Handling (SDS Summary)

While the


C isotope does not alter toxicology, the chemical properties of Triphenylmethanol require standard laboratory precautions.
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Avoid dust formation. Process in a fume hood.

  • Storage: Store at room temperature in a dry place. The compound is stable but should be kept away from strong oxidizing agents and strong acids (unless intended for cation generation).

References

  • National Institutes of Health (NIH). (2006). Synthesis of carbon-13-labeled type A trichothecene mycotoxins.[5] (Demonstrates general 13C labeling workflows). Retrieved from [Link]

Sources

Triphenyl(methanol-13C): A Strategic Probe for Carbocation Mechanics and NMR Calibration

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triphenyl(methanol-13C) (CAS: 3881-15-0) is a specialized isotopic isotopologue of triphenylmethanol, distinguished by a carbon-13 label at the central quaternary position.[1][2] In organic chemistry and drug development, this compound serves as a high-fidelity mechanistic probe. Its primary utility lies in the direct observation of the triphenylmethyl (trityl) cation , a fundamental intermediate in SN1 reactions, hydride abstraction cycles, and protective group chemistry.

Unlike proton NMR, which cannot directly probe the quaternary center, 13C NMR spectroscopy utilizing this labeled compound provides a massive diagnostic window—shifting approximately 130 ppm upon ionization. This guide details the synthesis, characterization, and application of Triphenyl(methanol-13C) as a "molecular voltmeter" for electrophilicity and reaction kinetics.

Technical Specifications & Chemical Profile

ParameterSpecification
Compound Name Triphenyl(methanol-13C)
CAS Number 3881-15-0
Formula (C6H5)313C OH
Molecular Weight 261.33 g/mol (labeled)
Isotopic Enrichment ≥ 99 atom % 13C
Appearance White crystalline solid
Melting Point 163–165 °C
Solubility Soluble in Ethanol, Diethyl Ether, CDCl3; Insoluble in water
Key NMR Feature Enhanced singlet at ~82.0 ppm (Alcohol) vs ~211.0 ppm (Cation)

Synthesis Protocol: Grignard Addition with Isotopic Conservation

The most cost-effective and reliable synthesis utilizes Benzophenone-carbonyl-13C as the labeled precursor. This route minimizes the loss of the expensive isotope compared to starting from carbonate esters.

Reagents & Materials
  • Precursor: Benzophenone-carbonyl-13C (1.0 eq)

  • Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (1.2 eq)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Quench: 10% H2SO4 or Saturated NH4Cl

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Precursor Dissolution: Dissolve Benzophenone-carbonyl-13C (e.g., 500 mg) in anhydrous diethyl ether (10 mL). Cool to 0 °C in an ice bath.

  • Grignard Addition: Transfer PhMgBr (1.2 equivalents) to the addition funnel. Add dropwise to the benzophenone solution over 15 minutes.

    • Observation: The solution may turn a muddy/brown color, indicating the formation of the alkoxide magnesium salt.

  • Reflux: Once addition is complete, remove the ice bath and heat to varying reflux for 2 hours to ensure complete consumption of the labeled ketone.

  • Hydrolysis (Critical): Cool the mixture to 0 °C. Slowly add 10% H2SO4 (5 mL) to quench the alkoxide.

    • Caution: Exothermic reaction.[3] The magnesium salts will dissolve into the aqueous layer.[3]

  • Isolation: Separate the organic ether layer.[4] Extract the aqueous layer twice with ether.[5] Combine organic phases, dry over anhydrous MgSO4, and evaporate the solvent.

  • Purification: Recrystallize the crude solid from hot ethanol or a hexanes/ethanol mixture (4:1) to yield pure Triphenyl(methanol-13C) crystals.

Visual Workflow: Synthesis Pathway

Synthesis Start Benzophenone-13C (C=O Labeled) Inter Mg-Alkoxide Intermediate Start->Inter Nucleophilic Addition Reagent PhMgBr (Grignard) Reagent->Inter Product Triphenyl(methanol-13C) (sp3 Center) Inter->Product Protonation Quench H3O+ Hydrolysis Quench->Product

Figure 1: Grignard synthesis route ensuring high isotopic incorporation at the quaternary center.

The Mechanistic Engine: The Trityl Cation (Ph3C+)[9]

The core value of this compound is its ability to generate the stable Triphenylmethyl (Trityl) Cation .[6] In strong acids (e.g., TFA, H2SO4) or superacids, the hydroxyl group is protonated and lost as water, leaving behind a resonance-stabilized carbocation.

NMR Diagnostic Power

Using 13C NMR, this transformation is unmistakable. The hybridization change from sp3 (tetrahedral) to sp2 (trigonal planar) causes a massive deshielding effect.

SpeciesHybridizationGeometry13C Chemical Shift (δ)
Triphenyl(methanol-13C) sp3Tetrahedral82.0 ppm (CDCl3)
Trityl Cation (Ph313C+) sp2Trigonal Planar211.8 ppm (Superacid)
Shift Difference (Δδ) --~130 ppm

Note: The ~211 ppm signal is characteristic of the central carbon bearing the positive charge, delocalized into the three phenyl rings.

Visual Pathway: Ionization Equilibrium

Ionization Alcohol Triphenyl(methanol-13C) δ = 82.0 ppm (sp3, Colorless) Transition Oxonium Ion [-OH2]+ Alcohol->Transition Protonation Acid Strong Acid (H2SO4 / TFA) Acid->Transition Cation Trityl Cation (13C) δ = 211.8 ppm (sp2, Deep Yellow/Red) Transition->Cation - H2O (Ionization) Water H2O (Leaving Group) Transition->Water Cation->Alcohol + H2O (Reversible)

Figure 2: Acid-catalyzed ionization pathway showing the dramatic chemical shift change upon cation formation.

Applications in Research & Drug Discovery[10]

A. Probing SN1 Reaction Mechanisms

Researchers use Triphenyl(methanol-13C) to measure the rate of ionization in various solvents. By tracking the disappearance of the peak at 82 ppm and the appearance of the cation (or trapped intermediates), one can quantify:

  • Solvent Ionizing Power: Correlating reaction rates with solvent polarity (Y-values).

  • Lewis Acid Catalysis: Observing the coordination of Lewis acids (e.g., BF3, AlCl3) to the oxygen, which shifts the 13C signal prior to ionization.

B. Hydride Abstraction Studies

The trityl cation is a potent hydride abstractor. In organometallic catalysis, the labeled cation (generated in situ) is used to abstract a hydride (H-) from a substrate, converting the cation back to Triphenylmethane-alpha-13C .

  • Reaction: Ph313C+ + Substrate-H → Ph313C-H + Substrate+

  • Detection: The signal shifts from 211 ppm (Cation) to ~56 ppm (Triphenylmethane methine carbon), providing a real-time kinetic readout of the redox event.

C. Supramolecular Confinement

Recent studies (see Ref 3) utilize trityl cations trapped inside zeolites or resorcinarene capsules . The 13C label allows scientists to prove the cation exists as a free species within the cavity rather than a covalently bound ester, distinguishing between encapsulation and reaction.

References

  • Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & CAS 3881-15-0.[2] Link

  • Gomberg, M. The Discovery of the Trityl Radical and Cation Basics. Journal of the American Chemical Society.[7] (Foundational context for Trityl chemistry).

  • Cano, M. L., et al. 13C NMR Observation of the Triphenylmethyl Cation Imprisoned inside the Zeolite HY Supercage. Journal of the American Chemical Society.[7] Link

  • Olah, G. A., et al. Stable Carbocations. CXVIII. Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Phenylcarbenium Ions. Journal of the American Chemical Society.[7] (Source of 211.8 ppm shift data).

  • Royal Society of Chemistry. Carbocation catalysis in confined space: activation of trityl chloride inside the hexameric resorcinarene capsule. Link

Sources

Methodological & Application

Triphenyl(methanol-13C) chemical shift reference values for 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Triphenyl(methanol-13C) as a Secondary Chemical Shift Reference in


C NMR 

C-Enriched Triphenylmethanol

Executive Summary

Triphenyl(methanol-13C) (CAS: 3881-15-0) serves as a high-sensitivity secondary reference standard for both solid-state (SSNMR) and solution-state


C NMR. While Adamantane remains the IUPAC-recommended primary external standard for solid-state referencing, Triphenylmethanol (TPM) offers distinct advantages:
  • Chemical Shift Isolation: The labeled carbinol carbon resonates in a spectral window (~82 ppm) typically free from interference by aliphatic (~0–50 ppm) or aromatic (~110–160 ppm) signals.

  • Sensitivity: The 99%

    
    C enrichment at the quaternary center allows for rapid probe setup, pulse calibration, and Hartmann-Hahn matching without long accumulation times.
    
  • Crystallographic Insight: In solid-state, TPM forms hydrogen-bonded tetramers, making its line shape sensitive to crystalline order and dynamics.

This guide provides authoritative chemical shift values, experimental protocols for calibration, and mechanistic insights into the shift behavior of this isotopologue.

Chemical Shift Reference Values

The following values are calibrated relative to Tetramethylsilane (TMS,


 ppm).
Table 1: Consensus C Chemical Shift Values (ppm)
Carbon EnvironmentLabel PositionSolution State (CDCl

)
Solid State (CP-MAS)Assignment Notes
Carbinol C-OH Enriched (

C)
82.0 ± 0.1 82.4 ± 0.3 Quaternary; sensitive to H-bonding
Aromatic C-1 (Ipso)Natural Abundance146.8146.8Broad in solids due to ring flips
Aromatic C-2,6 (Ortho)Natural Abundance127.8~128 (overlap)
Aromatic C-3,5 (Meta)Natural Abundance127.2~128 (overlap)
Aromatic C-4 (Para)Natural Abundance127.2~127

Critical Note on Solid-State Shifts: Unlike Adamantane, which has a cubic lattice and sharp lines, Triphenylmethanol crystallizes in a structure where molecules form tetramers. This can lead to slight variations in the carbinol peak position (81.8 – 82.5 ppm) depending on the specific polymorph and temperature. Always cross-reference with Adamantane for absolute accuracy.

Mechanistic Insight: The Shift Origins

The chemical shift of the labeled carbinol carbon is heavily influenced by two factors: hybridization and hydrogen bonding .

  • Deshielding Effect: The central carbon is

    
     hybridized but attached to an electronegative oxygen and three phenyl rings. The phenyl rings exert a ring-current effect, while the oxygen withdraws electron density, deshielding the nucleus and pushing the shift downfield to ~82 ppm.
    
  • Solid-State Dynamics: In the solid state, the phenyl rings undergo

    
    -flips (180° jumps). At room temperature, these motions average the chemical shift anisotropy (CSA) tensors of the aromatic carbons, but the central quaternary carbon remains relatively static, providing a sharp, reliable singlet in CP-MAS experiments.
    

Experimental Protocols

Protocol A: Solid-State Reference Calibration (CP-MAS)

Objective: Use Triphenyl(methanol-13C) to calibrate the


C frequency scale when Adamantane is unavailable or to verify probe performance.

Prerequisites:

  • Sample: ~10 mg Triphenyl(methanol-13C) packed in a 4mm or 3.2mm ZrO

    
     rotor.
    
  • Spin Rate: 8–12 kHz (to remove spinning sidebands from the ~82 ppm region).

Workflow:

  • Magic Angle Adjustment: Optimize the magic angle (

    
    ) using KBr (looking for maximal rotational echoes) if not already set.
    
  • Pulse Setup:

    • Pulse Sequence: Cross-Polarization (CP) with TPPM decoupling.

    • Contact Time: 2.0 ms (optimal for quaternary carbons with no direct protons).

    • Recycle Delay: 5 s (TPM relaxes slower than Adamantane).

  • Acquisition:

    • Scans: 4–16 scans are usually sufficient due to enrichment.

    • Spectral Width: 300 ppm.

  • Referencing:

    • Process the spectrum (FT, Phase).

    • Set the dominant singlet (Carbinol C) to 82.4 ppm .

    • Verification: If possible, swap rotor with Adamantane. The high-frequency methylene peak should appear at 38.48 ppm.

Protocol B: Solution State Standardization

Objective: Use as an internal standard for quantitative


C NMR.
  • Preparation: Dissolve 5 mg of Triphenyl(methanol-13C) in 0.6 mL CDCl

    
    .
    
  • Acquisition: Run a standard zgpg30 (power-gated decoupling) sequence.

  • Calibration:

    • Reference the CDCl

      
       triplet to 77.16 ppm.
      
    • Verify the TPM labeled peak appears at 82.0 ppm .

    • Note: If using TPM as a quantitation standard, ensure the relaxation delay (

      
      ) is 
      
      
      
      (approx 10-20s for the quaternary carbon) to avoid saturation.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for selecting Triphenyl(methanol-13C) over other standards.

G Start Select 13C Reference Standard State_Check Sample State? Solid Solid State (SSNMR) State_Check->Solid Liquid Solution State State_Check->Liquid Prim_Std Primary: Adamantane (CH2 @ 38.48 ppm) Solid->Prim_Std Routine Setup Sec_Std Secondary: Triphenyl(methanol-13C) (C-OH @ 82.4 ppm) Solid->Sec_Std High Sensitivity / Check Quaternary C Solvent_Ref Solvent Residual (CDCl3 @ 77.16 ppm) Liquid->Solvent_Ref Internal_Std Internal Std: TPM-13C (C-OH @ 82.0 ppm) Liquid->Internal_Std Quantitation/Trace Analysis Calib Calibrate Spectrometer Frequency (SR) Prim_Std->Calib Sec_Std->Calib Solvent_Ref->Calib Internal_Std->Calib

Figure 1: Decision workflow for selecting Triphenyl(methanol-13C) as a reference standard based on experimental state and sensitivity requirements.

References

  • IUPAC Recommendations (Solid State): Harris, R. K., et al. "Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008)." Pure and Applied Chemistry, vol. 80, no. 1, 2008, pp. 59-84. Link

  • Solution State Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176–2179. Link

  • Solid State Dynamics: Aliev, A. E., et al. "Solid triphenylmethanol: A molecular material that undergoes multiple internal reorientational processes on different timescales." Solid State Nuclear Magnetic Resonance, vol. 30, no. 3-4, 2006. Link

  • CP-MAS Methodology: Morcombe, C. R., & Zilm, K. W. "Chemical Shift Referencing in MAS Solid State NMR." Journal of Magnetic Resonance, 2003. Link

Disclaimer: While Triphenyl(methanol-13C) is a robust secondary standard, exact chemical shift values in the solid state can be influenced by sample preparation (crystallinity) and temperature. For regulatory or GMP-compliant analyses, always verify against a primary NIST-traceable standard (e.g., Adamantane or Glycine).

Application Note: High-Precision Quantification of Triphenylmethanol using Triphenyl(methanol-13C) via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triphenylmethanol (TPM) is a critical process impurity often found in active pharmaceutical ingredients (APIs) synthesized using trityl protection groups.[1] Due to its structural stability and potential genotoxicity, regulatory bodies require rigorous monitoring at trace levels (ppm to ppb).[1] This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Triphenyl(methanol-13C) as the Internal Standard (IS).

Critical Technical Note: The use of a singly labeled


C IS (

) presents a unique challenge due to isotopic interference from the natural abundance of the native analyte. This guide includes a mandatory Isotopic Contribution Correction workflow to ensure quantitative accuracy, distinguishing this protocol from standard stable isotope dilution methods.

Introduction & Scientific Rationale

The Role of IDMS in Impurity Analysis

In complex matrices (plasma, API drug substance, environmental extracts), signal suppression or enhancement (matrix effects) can compromise the accuracy of LC-MS/MS analysis. IDMS compensates for these effects by introducing a stable isotope-labeled analog that co-elutes with the analyte, experiencing the exact same ionization environment.

The Reagent: Triphenyl(methanol-13C)
  • Chemical Formula:

    
    
    
  • Label Position: Central Methanol Carbon[1]

  • Mass Shift: +1.003 Da relative to native TPM.[1]

  • Mechanistic Insight: Under Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Triphenylmethanol readily undergoes in-source fragmentation to form the stable Trityl Cation (

    
    ).[1]
    
    • Native Precursor:

      
       260.3 
      
      
      
      
      
      243.1
      (
      
      
      )
    • Labeled Precursor:

      
       261.3 
      
      
      
      
      
      244.1
      (
      
      
      )

Because the label is located at the central carbon, it is retained in the stable cation, making this reagent suitable for monitoring the trityl moiety.

Experimental Protocol

Materials & Reagents[1]
  • Analyte: Triphenylmethanol (Native), >99% purity.[1][2]

  • Internal Standard (IS): Triphenyl(methanol-13C), 99 atom %

    
    C (Sigma/Santa Cruz).[1]
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

Stock Solution Preparation

Causality: Accurate weighing and solvation are critical.[1] Triphenylmethanol is hydrophobic; ensure complete dissolution in organic solvent before adding aqueous buffers.[1]

  • Native Stock (1 mg/mL): Dissolve 10 mg Native TPM in 10 mL MeOH.

  • IS Stock (1 mg/mL): Dissolve 10 mg Triphenyl(methanol-13C) in 10 mL MeOH.

  • IS Spiking Solution (1 µg/mL): Dilute IS Stock 1:1000 in 50:50 MeOH:Water.

Sample Preparation (Spiking & Equilibration)

Trustworthiness: The equilibration step allows the IS to integrate into the sample matrix, mimicking the analyte's binding state.

  • Weigh Sample: Transfer 50 mg of API/Sample into a centrifuge tube.

  • Spike IS: Add 50 µL of IS Spiking Solution directly to the solid/oil before extraction solvent is added.[1]

  • Equilibrate: Let stand for 10 minutes.

  • Extraction: Add 5.0 mL of Extraction Solvent (e.g., ACN:Water 80:20 + 0.1% FA).[1]

  • Agitation: Vortex for 2 mins, Sonication for 10 mins.

  • Clarification: Centrifuge at 10,000 x g for 5 mins. Filter supernatant (0.22 µm PTFE) into LC vial.

Instrumental Analysis (LC-MS/MS)[1][4][5]

Mass Spectrometry Parameters

Due to the stability of the trityl cation, Source-Induced Dissociation (SID) is often more sensitive than standard collision-induced dissociation (CID) in the collision cell. We monitor the formation of the cation.

ParameterSettingRationale
Ionization Mode ESI Positive / APCI PositiveTPM ionizes via loss of OH to form

.[1]
Source Temp 350°CHigh heat promotes desolvation and cation formation.[1]
Cone Voltage 30-50 VOptimized to promote in-source formation of

243.[1]
Native Transition 243.1

165.1
Trityl cation

Fluorenyl cation (loss of phenyl).[1]
IS Transition 244.1

166.1
Retains

C label in the fluorenyl fragment.
Dwell Time 50 msSufficient points across peak.[1]
LC Gradient Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][3][4]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 50% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-8 min).

The "M+1" Challenge: Mathematical Correction

Expertise & Experience: Because Triphenyl(methanol-13C) is only +1 Da heavier than the native, the Natural Isotope Effect is a critical interference.

  • Native TPM (

    
    ) has 19 carbons.[1]
    
  • Probability of naturally occurring

    
    C 
    
    
    
    .[1]
  • Result: The Native analyte will produce a signal at

    
     244 (the IS channel) that is ~21% as intense as its main peak. This "crosstalk" causes the calibration curve to bend non-linearly.[1]
    
Correction Workflow

You must calculate the Contribution Ratio (CR) and subtract it.

  • Determine CR: Inject a high concentration of Native Standard only (no IS).

  • Measure: Area of Peak at 244.1 (

    
    ) and Area of Peak at 243.1 (
    
    
    
    ).
  • Calculate:

    
     (Expect ~0.21).[1]
    
  • Correct Sample Data:

    
    
    
Visualization of the Interference

The following diagram illustrates the ionization pathway and the isotopic overlap that necessitates correction.

IDMS_Pathway Native Native TPM (C19H16O) MW: 260.3 Source ESI Source (In-Source Fragmentation) Native->Source Labeled 13C-TPM (IS) (C18-13C-H16O) MW: 261.3 Labeled->Source Cation_Nat Native Trityl Cation [Ph3C]+ m/z 243.1 Source->Cation_Nat -OH Cation_Lab Labeled Trityl Cation [Ph3-13C]+ m/z 244.1 Source->Cation_Lab -OH Interference Natural Isotope (13C-Isotopologue) m/z 244.1 Cation_Nat->Interference ~21% Abundance Detector Mass Detector (MRM Channels) Cation_Nat->Detector Channel 1 (Quant) Cation_Lab->Detector Channel 2 (IS) Interference->Detector False Signal in IS Channel

Caption: Figure 1: Ionization pathway showing the formation of the Trityl Cation and the critical isotopic interference (Yellow) from the native analyte into the Internal Standard channel.

Validation Criteria (Self-Validating System)

To ensure the system is working correctly, perform these checks:

Validation StepAcceptance CriteriaTroubleshooting
Linearity (Corrected)

If curve bends down at high conc, Isotope Correction is insufficient. Re-calculate CR.
IS Response Stability CV < 5% across runHigh variation implies matrix suppression. Dilute sample or improve extraction.
Retention Time Match

min
Native and IS must co-elute perfectly for IDMS to work.
Blank Analysis No peak at 243 or 244Contamination check. Trityl compounds stick to glass; use silanized vials.[1]

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities."[1] EMA Safety Guidelines, 2006.[1] [Link]

  • Fenn, J. B., et al. "Electrospray Ionization for Mass Spectrometry of Large Biomolecules."[1] Science, vol. 246, no.[1] 4926, 1989, pp. 64-71.[1] [Link]

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Triphenylmethanol."[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

Sources

Application Note: A Practical Guide to Quantitative 13C NMR Analysis Using Triphenyl(methanol-13C) as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of Quantitative 13C NMR in Modern Analytics

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the concentration and purity of chemical substances.[1] Its fundamental strength lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance. This principle allows for accurate quantification without the need for substance-specific reference standards, a significant advantage over many chromatographic techniques. While 1H qNMR is more common due to its higher sensitivity, 13C qNMR offers distinct advantages, particularly for the analysis of complex molecules or when 1H spectra suffer from extensive signal overlap.[2] The much wider chemical shift range of 13C NMR (typically 0-220 ppm) provides superior signal resolution, enabling the precise quantification of individual components in intricate mixtures.[3]

This application note provides a comprehensive, field-proven protocol for conducting high-precision quantitative analysis using 13C NMR spectroscopy with Triphenyl(methanol-13C) as an internal standard. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the accuracy and reliability of 13C qNMR for applications ranging from purity assessment of active pharmaceutical ingredients (APIs) to the characterization of complex natural products.

The Rationale for a 13C-Labeled Internal Standard: The Case for Triphenyl(methanol-13C)

The use of a stable and reliable internal standard is paramount for achieving high accuracy and precision in qNMR. An ideal internal standard should be chemically inert, soluble in the same deuterated solvent as the analyte, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[4] Triphenyl(methanol-13C) has been selected for this protocol due to a unique combination of properties that make it an exceptional internal standard for 13C qNMR.

Key Advantages of Triphenyl(methanol-13C):

  • Single, Sharp, and Predictable Signal: The 13C-labeling at the methanolic carbon results in a single, sharp singlet in a relatively uncongested region of the 13C NMR spectrum (expected around 82 ppm), minimizing the likelihood of signal overlap with the analyte.[5][6]

  • Chemical Inertness and Stability: Triphenylmethanol is a stable, non-volatile solid, ensuring its concentration remains constant during sample preparation and analysis.[7]

  • High Isotopic and Chemical Purity: Commercially available with high isotopic purity (typically ≥99 atom % 13C), which is crucial for accurate quantification.

  • Broad Solubility: It is soluble in a range of common deuterated organic solvents, offering flexibility for analyzing a wide variety of analytes.[8][9]

  • No Nuclear Overhauser Effect (NOE) Enhancement: The 13C-labeled carbon is a quaternary carbon with no directly attached protons, meaning its signal intensity is not artificially enhanced by the NOE, a common source of inaccuracy in 13C NMR.[10]

Experimental Workflow for Quantitative 13C NMR

The following diagram outlines the key stages of the quantitative 13C NMR workflow using Triphenyl(methanol-13C) as an internal standard.

qNMR_Workflow Quantitative 13C NMR Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Reporting weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh Triphenyl(methanol-13C) weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up spectrometer (inverse-gated decoupling) transfer->setup optimize Optimize acquisition parameters (d1, ns) setup->optimize acquire Acquire 13C NMR spectrum optimize->acquire ft Fourier Transform acquire->ft phasing Phase correction ft->phasing baseline Baseline correction phasing->baseline integration Integrate signals baseline->integration calculate Calculate purity/concentration integration->calculate validate Validate results calculate->validate report Generate report validate->report

Caption: A flowchart illustrating the key steps in quantitative 13C NMR analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the quantitative analysis of a solid analyte using Triphenyl(methanol-13C) as an internal standard.

1. Materials and Equipment:

  • Analyte: The compound of interest with known or unknown purity.

  • Internal Standard: Triphenyl(methanol-13C) (≥99 atom % 13C, high chemical purity).

  • Deuterated Solvent: High-purity deuterated solvent (e.g., Chloroform-d, DMSO-d6, Acetone-d6). The choice of solvent will depend on the solubility of both the analyte and the internal standard.

  • Relaxation Agent (optional): Chromium(III) acetylacetonate (Cr(acac)₃).

  • NMR Spectrometer: A high-resolution NMR spectrometer (≥400 MHz) equipped with a probe capable of 13C detection.

  • Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Glassware: Clean and dry vials, spatulas, and pipettes.

2. Sample Preparation:

Accurate weighing is the most critical step for precise quantification.[11]

  • Weigh the Analyte: Accurately weigh approximately 10-50 mg of the analyte into a clean, dry vial. Record the exact mass (m_analyte).

  • Weigh the Internal Standard: To the same vial, add an accurately weighed amount of Triphenyl(methanol-13C) (m_std). Aim for a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.

  • Optional Addition of Relaxation Agent: To shorten the long T1 relaxation times of quaternary carbons and reduce the overall experiment time, a small amount of a relaxation agent like Cr(acac)₃ can be added to the solution (final concentration of ~5-15 mM).[2]

  • Homogenization: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Visually inspect the solution for any undissolved particles.

  • Transfer to NMR Tube: Carefully transfer the homogenous solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

To obtain a truly quantitative 13C NMR spectrum, it is essential to suppress the Nuclear Overhauser Effect (NOE) and ensure complete relaxation of all nuclei between scans.[10]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and allow the temperature to equilibrate (at least 5 minutes).

    • Tune and match the probe for 13C.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Sequence: Use an inverse-gated decoupling pulse sequence. This sequence ensures that the proton decoupler is only on during the acquisition of the FID, which suppresses 1H-13C coupling while preventing the build-up of the NOE during the relaxation delay.[12]

    • Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T1 relaxation time of any carbon nucleus of interest in both the analyte and the internal standard. The T1 of the quaternary 13C-labeled carbon in Triphenyl(methanol-13C) can be long. An inversion-recovery experiment can be performed to determine the T1 values. If a relaxation agent is not used, a d1 of 60-300 seconds may be necessary.

    • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in each scan.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).

    • Acquisition Time (at): Typically 1-2 seconds.

    • Spectral Width (sw): Ensure the spectral width encompasses all expected signals (e.g., 0-220 ppm).

4. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Carefully and manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.

  • Integration: Integrate the signal of the 13C-labeled carbon of Triphenyl(methanol-13C) and a well-resolved, characteristic signal of the analyte. The integration region should be wide enough to encompass the entire signal, including any 13C satellites from adjacent carbons if applicable.

Data Analysis and Calculation of Purity

The purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of carbons giving rise to the integrated analyte signal

  • I_std: Integral of the Triphenyl(methanol-13C) signal

  • N_std: Number of carbons for the internal standard signal (N_std = 1)

  • MW_analyte: Molecular weight of the analyte

  • MW_std: Molecular weight of Triphenyl(methanol-13C) (261.33 g/mol )

  • m_analyte: Mass of the analyte

  • m_std: Mass of the internal standard

  • Purity_std: Purity of the Triphenyl(methanol-13C) standard (as a percentage)

Data Presentation:

ParameterSymbolDescription
Integral of AnalyteI_analyteThe integrated area of a selected analyte resonance.
Number of Analyte CarbonsN_analyteThe number of carbon atoms corresponding to the integrated analyte signal.
Integral of StandardI_stdThe integrated area of the 13C-labeled carbon signal of the standard.
Number of Standard CarbonsN_stdThe number of carbon atoms for the standard's signal (1 for Triphenyl(methanol-13C)).
Molecular Weight of AnalyteMW_analyteThe molecular weight of the analyte ( g/mol ).
Molecular Weight of StandardMW_stdThe molecular weight of Triphenyl(methanol-13C) (261.33 g/mol ).
Mass of Analytem_analyteThe accurately weighed mass of the analyte (mg).
Mass of Standardm_stdThe accurately weighed mass of the internal standard (mg).
Purity of StandardPurity_stdThe certified purity of the Triphenyl(methanol-13C) standard (%).

Method Validation and Trustworthiness

To ensure the reliability of the qNMR method, a validation process should be undertaken in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[1][13] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of samples with varying analyte concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a certified reference material or by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion: A Robust Tool for Quantitative Analysis

Quantitative 13C NMR spectroscopy, when coupled with a well-characterized internal standard like Triphenyl(methanol-13C), provides a highly accurate and reliable method for determining the purity and concentration of a wide range of chemical compounds. The protocol outlined in this application note offers a robust framework for implementing this powerful analytical technique. By carefully controlling experimental parameters, particularly the relaxation delay and by using an inverse-gated decoupling sequence, researchers can overcome the traditional challenges of quantitative 13C NMR and generate high-quality, defensible data. The principles and methodologies described herein are intended to empower scientists in research, development, and quality control to confidently apply 13C qNMR in their analytical workflows.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Claridge, T. D. W. (n.d.). Quantitative NMR Spectroscopy. University of Oxford.
  • Lab Manager. (2025, October 1). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Chegg. (2021, March 13). 13C-NMR spectrum of triphenylmethanol below,chemical shift 147.8 ppm. Chegg. [Link]

  • Yuan, T., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1199. [Link]

  • Li, W., et al. (2026). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Journal of Pharmaceutical Analysis, 16(1), 101346. [Link]

  • Chegg. (n.d.). What will triphenylmethanol H and C NMR look like?. Chegg. [Link]

  • Giraudeau, P., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654-1657. [Link]

  • Wikipedia. (n.d.). Triphenylmethanol. Wikipedia. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Vaia. (n.d.). 77P Triphenylmethanol is insoluble i.... Vaia. [Link]

Sources

Application Note: Triphenyl(methanol-13C) Tracer for Carbocation Stability Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for using Triphenyl(methanol-13C) (Trityl alcohol-13C) as a high-sensitivity NMR tracer for characterizing carbocation stability.[1] While standard proton NMR (


H NMR) provides indirect evidence of ionization, 

C-labeling of the central carbinol carbon offers a direct, background-free window into the hybridization change from

to

. This guide covers the theoretical basis, experimental protocols for generating the stable trityl cation in superacidic media, and methods for determining the thermodynamic stability constant (

) using the

acidity function.

Introduction & Theoretical Background

The Role of Carbocations in Drug Development

Carbocations are transient intermediates in many enzymatic reactions, metabolic pathways, and synthetic steps (e.g., glycosylation, Friedel-Crafts alkylations). Understanding their stability is crucial for:

  • Process Safety: Predicting the lifetime of reactive intermediates in large-scale synthesis.

  • Metabolic Profiling: Understanding mechanisms of P450-mediated oxidations that proceed via radical or cationic intermediates.[1]

  • Protecting Group Chemistry: The trityl group is a standard protecting group; its removal (deprotection) is governed by the stability of the resulting carbocation.

Why C-Labeling?

The central carbon of the trityl moiety is quaternary, meaning it has no attached protons. In natural abundance


C NMR (1.1%), quaternary carbons suffer from long relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement, leading to poor signal-to-noise ratios. Enrichment with

C (99%)
at the central position provides:
  • Massive Signal Enhancement: Reduces acquisition time from hours to seconds.[1]

  • Direct Hybridization Probe: The chemical shift (

    
    ) is extremely sensitive to electron density.[1]
    
    • Neutral Alcohol (

      
      ): 
      
      
      
      ppm.[1]
    • Carbocation (

      
      ): 
      
      
      
      ppm.[1]
Mechanistic Pathway

The ionization of triphenylmethanol in acidic media follows the


 mechanism (Dissociation + Association), governed by the acidity function 

.

ReactionScheme cluster_0 Precursor (Neutral) cluster_1 Active Species (Cation) Ph3COH Triphenylmethanol-13C (sp3, ~82 ppm) Ph3C_plus Trityl Cation-13C (sp2, ~212 ppm) Ph3COH->Ph3C_plus Ionization (Acid) Ph3C_plus->Ph3COH Hydrolysis H2O H2O Ph3C_plus->H2O -H2O H_plus H+ H_plus->Ph3COH

Figure 1: Ionization equilibrium of Triphenylmethanol-13C.[1] The diagnostic shift is the deshielding of the central carbon.

Materials & Equipment

Reagents
  • Tracer: Triphenyl(methanol-

    
    C), 99 atom % 
    
    
    
    C.[1]
  • Solvents:

    • Deuterated Chloroform (

      
      ) – for neutral standard.[1]
      
    • Sulfuric Acid (

      
      ), 95-98% ACS Reagent.[1]
      
    • Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA).[1]

    • Deuterium Oxide (

      
      ) – for external lock.[1][2]
      
  • Standards: Tetramethylsilane (TMS) or DSS (for aqueous systems).[1]

Instrumentation
  • NMR Spectrometer: 300 MHz or higher (75 MHz for

    
    C).
    
  • Probe: Broadband observe (BBO) or Dual C/H probe.

  • Tubes: High-quality 5mm NMR tubes (Wilmad 507-PP or equivalent). Coaxial insert recommended for external

    
     lock if using non-deuterated acids.[1]
    

Experimental Protocols

Protocol A: Qualitative Observation of Carbocation Formation

Objective: To confirm the generation of the trityl cation via chemical shift analysis.

  • Preparation of Neutral Reference:

    • Dissolve 10 mg of Triphenyl(methanol-

      
      C) in 0.6 mL 
      
      
      
      .
    • Acquire

      
      C NMR (16 scans).[1]
      
    • Expected Result: Single dominant peak at 82.0 ± 1.0 ppm .[1]

  • Generation of Cation:

    • Safety Warning: Work in a fume hood. Sulfuric acid is corrosive.[1][3]

    • Place 10 mg of tracer in a clean, dry NMR tube.[1]

    • Slowly add 0.6 mL of concentrated

      
       (98%). The solution will immediately turn deep yellow/orange  (visual confirmation of the trityl cation).
      
    • Note: If a lock solvent is required and you lack a coaxial insert, use

      
       or add a sealed capillary of 
      
      
      
      inside the tube.
  • Acquisition:

    • Acquire ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      C NMR.[1][2] Due to 99% enrichment, 4–8 scans are sufficient.
      
    • Expected Result: The peak at 82 ppm will vanish.[1] A new, intense peak will appear at 210–212 ppm .[1]

Protocol B: Quantitative Determination of (Titration)

Objective: To determine the thermodynamic stability constant using the


 acidity function.

Note: The trityl cation is too stable to be titrated by pH in dilute water.[1] It requires the


 scale (Deno’s acidity function) using varying concentrations of sulfuric acid.

Workflow Diagram:

Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Start Start: 13C-Tracer Step1 Prepare H2SO4 series (40% to 60% w/w) Start->Step1 Step2 Add 5mg Tracer to each tube Step1->Step2 Step3 Insert D2O Capillary (External Lock) Step2->Step3 Step4 Acquire 13C NMR (Rapid Scan) Step3->Step4 Step5 Record Chemical Shift (Central Carbon) Step4->Step5 Result Plot Shift vs. Hr Calculate pKr+ Step5->Result

Figure 2: Workflow for NMR-based pKr+ determination.

Step-by-Step:

  • Prepare Acid Series:

    • Prepare 10 mL solutions of

      
       in water ranging from 40% to 60% (w/w) in 2% increments.
      
    • Reference: Use literature values to correlate %

      
       to 
      
      
      
      values [1].
  • Sample Preparation:

    • Dissolve 5 mg of Triphenyl(methanol-

      
      C) in 0.5 mL of each acid solution.
      
    • Allow to equilibrate for 10 minutes at 25°C.

  • Measurement:

    • Record the chemical shift (

      
      ) of the enriched carbon.
      
    • The system is in fast exchange on the NMR timescale.[1] The observed shift is the weighted average of the alcohol and the cation.

  • Calculation:

    • Use the equation:

      
      
      Where 
      
      
      
      is the mole fraction.[1]
    • Rearrange to solve for the ratio

      
      :
      
      
      
      
    • Plot

      
       vs. 
      
      
      
      .[1] The x-intercept is the
      
      
      .[1]
    • Literature Value: The

      
       for the trityl cation is approximately -6.6 .[1]
      

Data Interpretation & Troubleshooting

Chemical Shift Table[1][5]
SpeciesHybridizationChemical Shift (

C)
Visual Color
Triphenylmethanol (Neutral)

(Tetrahedral)
82.0 ppm Colorless
Trityl Cation (Ionized)

(Trigonal Planar)
211.8 ppm Deep Yellow
Common Issues
  • Broad Lines: If the peak is broad, the exchange rate between the alcohol and cation might be intermediate on the NMR timescale. Solution: Run the experiment at a slightly higher temperature (e.g., 40°C) to push into the fast-exchange limit.

  • No Signal at 210 ppm: Ensure the acid strength is sufficient. In <40%

    
    , the equilibrium heavily favors the neutral alcohol.
    
  • Sample Heating: Mixing sulfuric acid and water is exothermic.[1] Allow samples to cool to room temperature before adding the tracer to prevent decomposition.[1]

References

  • Deno, N. C., Jaruzelski, J. J., & Schriesheim, A. (1955).[1] Carbonium Ions.[1][4] I. An Acidity Function (C0) Derived from Arylcarbonium Ion Equilibria.[1] Journal of the American Chemical Society, 77(11), 3044–3051. Link[1]

  • Olah, G. A., et al. (1964).[1] Stable Carbonium Ions.[1] Journal of the American Chemical Society, 86(7), 1360–1373. Link[1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Triphenylmethanol Safety Data Sheet. Link[1]

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Preparation of 13C-labeled trityl cation from Triphenyl(methanol-13C)

Application Note: High-Yield Preparation of C-Labeled Trityl Tetrafluoroborate

Executive Summary

This application note details the synthesis of


C-labeled Trityl Tetrafluoroborate (

)
Triphenyl(methanol-

C)


This protocol utilizes the Dauben-Honnen-Harmon method , optimized for expensive labeled starting materials. By using propionic anhydride as a chemical dehydrating solvent, we drive the equilibrium toward the cation, ensuring near-quantitative conversion and minimizing loss of the isotopically labeled precursor.

Scientific Foundation & Mechanism

The Chemical Challenge

The formation of the trityl cation from triphenylmethanol is a reversible dehydration reaction.

In standard organic solvents, the presence of water (even atmospheric moisture) shifts the equilibrium back to the alcohol. To synthesize the salt in high yield, water must be chemically sequestered.

The Solution: Chemical Dehydration

We utilize propionic anhydride as the reaction medium. It serves a dual purpose:

  • Solvent: Solubilizes the lipophilic triphenylmethanol.

  • Scavenger: Reacts irreversibly with the water generated during the reaction to form propionic acid, driving the equilibrium to the right (Le Chatelier's principle).

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical phase change that allows for easy isolation.

TritylSynthesiscluster_0Equilibrium ControlStartTriphenyl(methanol-13C)(Solid)IntermediateOxonium Species(Transient)Start->Intermediate DissolutionSolventPropionic Anhydride(Solvent)Solvent->IntermediateAcidHBF4 (54% in Ether)(Reagent)Acid->Intermediate ProtonationScavengeWater Scavenging(Anhydride -> Acid)Intermediate->Scavenge H2O RemovalProduct13C-Trityl BF4(Yellow Precipitate)Intermediate->Product -H2O (Dehydration)

Figure 1: Reaction mechanism highlighting the chemical dehydration step essential for high yield.

Experimental Protocol

Reagents and Materials

Critical Note: All glassware must be oven-dried (

ReagentRolePurity/GradeNotes
Triphenyl(methanol-

C)
Substrate>98% isotopic enr.Expensive; handle quantitatively.
Propionic Anhydride Solvent/Scavenger99%Must be fresh. Hydrolyzes over time.
Tetrafluoroboric Acid Acid Source50-54% in EtherPreferred over aqueous HBF4 for labeled synthesis.
Diethyl Ether Wash SolventAnhydrousUsed to precipitate and wash the product.[1]
Argon/Nitrogen AtmosphereUltra-high purityEssential to prevent hydrolysis.
Step-by-Step Methodology

Step 1: Dissolution

  • Weigh Triphenyl(methanol-

    
    C)  (e.g., 
    
    
    ,
    
    
    ) into a
    
    
    round-bottom flask equipped with a magnetic stir bar.
  • Add Propionic Anhydride (

    
    ).
    
  • Stir gently at room temperature. The solution may be slightly cloudy initially but should clarify. Note: Slight warming (

    
    ) is permissible if dissolution is slow.
    

Step 2: Acidification & Precipitation

  • Cool the solution to

    
     in an ice bath.
    
  • Dropwise, add HBF

    
     diethyl ether complex  (
    
    
    , approx
    
    
    ).
    • Observation: The solution will immediately turn a deep, intense yellow/orange color. This is the visual confirmation of the trityl cation formation.

    • Exotherm: The reaction is exothermic; add slowly to prevent local overheating.

  • Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes to ensure complete dehydration.

Step 3: Isolation

  • Add anhydrous Diethyl Ether (

    
    ) to the reaction vessel while stirring.
    
  • The trityl tetrafluoroborate salt is insoluble in ether and will precipitate as a bright yellow crystalline solid.

  • Allow the solid to settle.

  • Filtration: Filter the solid rapidly under an inert atmosphere (Schlenk frit or nitrogen-blanketed Büchner funnel).

    • Do not pull air through the solid for extended periods, as atmospheric moisture will hydrolyze the surface.

Step 4: Purification

  • Wash the filter cake three times with cold anhydrous diethyl ether (

    
    ) to remove residual propionic acid and anhydride.
    
  • Dry the yellow solid under high vacuum (

    
    ) for 2 hours.
    

Characterization & Validation

The success of this synthesis is validated by two primary metrics: Color and NMR Shift.

Physical Appearance
  • Triphenylmethanol (Start): White/Colorless solid.

  • Trityl Tetrafluoroborate (Product): Bright Yellow/Orange crystalline solid.

  • Failure Mode: If the product is white or pale, hydrolysis has occurred.

Nuclear Magnetic Resonance ( C NMR)

The

2
NucleusCompoundChemical Shift (

)
Multiplicity

C
Triphenylmethanol (Start)

Singlet

C
Trityl Cation (Product)

Singlet (Intense)

C
Phenyl (Ortho/Meta/Para)

Multiplets

Protocol for NMR Analysis: Dissolve a small sample (

dry CD

CN
CD

Cl

  • Avoid DMSO or Acetone: These can act as Lewis bases and quench the cation or cause side reactions.

  • Avoid CDCl

    
    : Commercial CDCl
    
    
    often contains traces of water or acid stabilizers (ethanol) that can degrade the cation.

Storage and Handling Guidelines

The

extremely hygroscopic
Storage Logic

The following decision tree outlines the storage requirements based on intended usage duration.

StorageLogicDecisionIntended Storage Duration?ShortTerm< 24 HoursDecision->ShortTermLongTerm> 24 HoursDecision->LongTermDesiccatorVacuum Desiccator(over P2O5)ShortTerm->DesiccatorGloveboxGlovebox(Ar/N2 atmosphere)LongTerm->GloveboxFreezer-20°C Freezer(Inside Glovebox)Glovebox->FreezerMax Stability

Figure 2: Storage decision matrix to prevent hydrolysis.

Safety Precautions
  • Corrosivity: HBF

    
     is corrosive and causes burns. Wear proper PPE.
    
  • Explosion Hazard (Counter-ion): While Tetrafluoroborate (BF

    
    ) is stable, never  substitute Perchloric acid (HClO
    
    
    ) in this protocol unless absolutely necessary and trained in handling organic perchlorates, which are shock-sensitive explosives.

References

  • Dauben, H. J., Jr.; Honnen, L. R.; Harmon, K. M. (1960).[1][3][4] "Improved Preparation of Triphenylmethyl Perchlorate and Fluoroborate for Use in Hydride Ion Exchange Reactions." Journal of Organic Chemistry, 25(8), 1442–1445.[4]

  • Olah, G. A.; Svoboda, J. J.; Olah, J. A. (1972). "Preparative Carbocation Chemistry; IV. Improved Preparation of Triphenylcarbenium (Trityl) Salts." Synthesis, 1972(10), 544-546.

  • Mayr, H.; Bug, T.; Gotta, M. F.; Hering, N.; Irrgang, B.; Janker, B.; Kempf, B.; Loos, R.; Ofial, A. R.; Remennikov, G.; Schimmel, H. (2001). "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 123(39), 9500–9512.

Triphenyl(methanol-13C) as a mass spectrometry standard for impurity profiling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Impurity Profiling of Triphenylmethanol using Triphenyl(methanol-13C) Stable Isotope Dilution LC-MS

Executive Summary

This application note details a robust protocol for the quantification of Triphenylmethanol (TPM) , a ubiquitous process-related impurity in pharmaceutical synthesis involving Trityl (triphenylmethyl) protecting groups. Using Triphenyl(methanol-13C) as a Stable Isotope Labeled Internal Standard (SIL-IS), this method overcomes the significant matrix effects and ionization suppression common in API (Active Pharmaceutical Ingredient) formulations.

Key Technical Insight: Unlike typical alcohols, TPM does not form a stable protonated molecular ion


. Instead, it undergoes facile in-source fragmentation to form the stable Trityl Cation (

)
. This protocol leverages this specific ionization behavior for high-sensitivity detection.

Scientific Background & Rationale

The Origin of the Impurity

The Trityl group is a standard protecting group for amines, alcohols, and thiols in peptide and nucleotide synthesis due to its steric bulk and acid lability. During the deprotection step (typically using TFA or acetic acid), the trityl group is cleaved as the trityl cation, which is subsequently quenched by water to form Triphenylmethanol (TPM).

Because TPM is highly lipophilic (


), it frequently co-elutes with hydrophobic APIs or accumulates on Reverse-Phase (RP) columns, leading to carryover and "ghost peaks" in subsequent runs.
The Necessity of 13C-Labeling

External calibration often fails for TPM analysis due to variable ionization suppression caused by the high concentration of the API matrix. Deuterated standards (e.g., TPM-d15) are available but can suffer from deuterium isotope effects (retention time shifts), causing the IS to separate from the analyte and experience different matrix effects.

Triphenyl(methanol-13C) (


) provides a superior alternative:
  • Co-elution: Perfect chromatographic overlap with the analyte ensures identical matrix experience.

  • Mass Shift: A +1 Da shift (or +1.00335 Da exact) on the central carbon.

  • Stability: The label is located on the quaternary carbon, preventing metabolic or chemical exchange loss.

Mechanistic Insight: The "Hidden" Cation

An often-overlooked aspect of TPM analysis is its behavior in Electrospray Ionization (ESI). TPM is a tertiary alcohol that dehydrates rapidly under acidic ESI conditions.

Reaction in Source:



Therefore, the Mass Spectrometer must be tuned to detect the Trityl Cation , not the protonated alcohol.

  • Target Analyte (TPM): Monitor

    
    243.1  (
    
    
    
    )
  • Internal Standard (13C-TPM): Monitor

    
    244.1  (
    
    
    
    )
Visualization: Formation and Ionization Pathway

TPM_Pathway Trityl_API Trityl-Protected API (R-NH-CPh3) Deprotection Acid Deprotection (TFA/DCM) Trityl_API->Deprotection Trityl_Cat_Soln Trityl Cation (Ph3C+) in Solution Deprotection->Trityl_Cat_Soln Cleavage TPM_Impurity Triphenylmethanol (Impurity) Trityl_Cat_Soln->TPM_Impurity Quench (H2O) ESI_Source ESI Source (In-Source CID) TPM_Impurity->ESI_Source Injection MS_Detection MS Detection m/z 243.1 (Analyte) m/z 244.1 (IS) ESI_Source->MS_Detection -H2O (Dehydration)

Figure 1: Formation of TPM impurity during synthesis and its subsequent re-ionization to the Trityl Cation during MS analysis.

Detailed Experimental Protocol

Materials & Standards
  • Analyte: Triphenylmethanol (Reference Standard, >99%).

  • Internal Standard: Triphenyl(methanol-13C) (Isotopic purity >99 atom % 13C).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

Stock Solution Preparation
  • IS Stock (1 mg/mL): Dissolve 1.0 mg Triphenyl(methanol-13C) in 1.0 mL MeOH. Store at -20°C.

  • Analyte Stock (1 mg/mL): Dissolve 1.0 mg TPM in 1.0 mL MeOH.

  • Working IS Solution (IS-WS): Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.

Sample Preparation (Standard Addition Method)

Note: Due to the +1 Da shift, "Crosstalk" from the natural M+1 isotope of the analyte into the IS channel is a risk if the analyte concentration is extremely high. However, in impurity profiling, the analyte (TPM) is present at trace levels (<0.1%), making this interference negligible.

  • Weighing: Weigh 10.0 mg of API sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 5 mL of solvent (compatible with API).

  • Spiking: Add 100 µL of IS-WS (Working Internal Standard).

  • Fill: Dilute to volume with diluent.

  • Filter: 0.22 µm PTFE filter into LC vial.

LC-MS/MS Conditions
ParameterSettingRationale
Ionization Mode ESI Positive (+)TPM ionizes to

cation.
Scan Type SIM (Selected Ion Monitoring)High sensitivity for specific masses.
Monitored Ions 243.1 (Analyte), 244.1 (IS)Base peak detection (Trityl cation).
Mobile Phase A Water + 0.1% Formic AcidAcid promotes ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong elution for lipophilic TPM.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 50% B to 95% B in 3 minTPM is very hydrophobic; late elution.
Column Temp 40°CReduces backpressure.

Data Analysis & Validation

Isotopic Crosstalk Correction

Because the IS is only +1 Da heavier, the natural


 abundance of the unlabeled TPM (approx 1.1% 

19 carbons

20.9%) contributes to the

244 channel.

Correction Formula:



Where 

is the ratio of the M+1/M peak intensity of pure unlabeled TPM (experimentally determined, typically ~0.21).

Note: For trace impurity analysis where [Analyte] << [IS], this correction is often unnecessary. It becomes critical only if TPM levels exceed the IS concentration.

Linearity & Sensitivity

Construct a calibration curve plotting the Area Ratio (


) vs. Concentration Ratio.
  • Linear Range: 1 ng/mL – 1000 ng/mL.

  • LOQ (Limit of Quantitation): Typically < 0.5 ng/mL (due to the stability of the trityl cation).

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample API Sample (Contains Trace TPM) Mix Homogenize & Filter Sample->Mix IS_Spike Add IS Spike (Triphenyl(methanol-13C)) IS_Spike->Mix LC LC Separation (C18, High Organic) Mix->LC MS MS Detection (SIM) LC->MS Data Data: Area Ratio (243.1 / 244.1) MS->Data

Figure 2: Standard Addition Workflow for Trace Impurity Profiling.

Troubleshooting & Expert Tips

  • Ghost Peaks: TPM is "sticky." If you see TPM in your blank injections, it is likely carryover from the injector needle or column.

    • Solution: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid. Run a "sawtooth" gradient wash between samples.

  • False Positives (In-Source Fragmentation): If your API contains a Trityl group (e.g., Trityl-Candesartan), the API itself may fragment in the source to yield the

    
     243 ion, mimicking the impurity.
    
    • Validation: Chromatographic separation is mandatory. The API will elute at a different retention time than the free TPM impurity. Do not rely on MS selectivity alone.

  • Solubility: TPM is insoluble in water.[1] Ensure your sample diluent contains at least 50% organic solvent to prevent precipitation of the standard.

References

  • International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[2] ICH Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at: [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition.

Sources

Recrystallization techniques for purifying Triphenyl(methanol-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of Triphenyl(methanol-13C)

Abstract

Triphenyl(methanol-13C) (


C-TPM) is a critical hyperpolarization agent for Dissolution Dynamic Nuclear Polarization (d-DNP) and a stable isotope tracer in metabolic flux analysis. Unlike standard organic synthesis, the purification of 

C-TPM requires a protocol that balances absolute chemical purity (removal of paramagnetic impurities and radical scavengers) with maximum isotopic recovery (due to the high cost of

C precursors). This guide details a dual-solvent recrystallization strategy optimized for separating the target compound from its primary contaminant, Biphenyl, while preventing the common "oiling out" phenomenon.

Introduction & Chemical Context

The synthesis of Triphenyl(methanol-13C) typically involves a Grignard reaction between Phenylmagnesium bromide and a


C-labeled ester (e.g., Methyl benzoate-carbonyl-

C) or Diethyl carbonate-

C.
The Impurity Profile

Understanding the "Enemy" is the first step in purification. The reaction mixture contains three distinct classes of impurities:

  • Biphenyl: The major organic impurity formed via Wurtz-type coupling of the Grignard reagent. It crystallizes similarly to TPM but has higher solubility in non-polar solvents.

  • Magnesium Salts: Inorganic residues (MgBrOH) that can trap organic product.

  • Unreacted

    
    C-Precursors:  High-value starting materials that must be minimized via reaction optimization, not purification.
    

Table 1: Physicochemical Properties of Target vs. Impurity

PropertyTriphenyl(methanol-13C)Biphenyl (Major Impurity)
MW ~261.3 g/mol 154.2 g/mol
Structure Polar Hydroxyl + 3 PhenylsNon-polar Bi-aryl
Melting Point 162–164 °C69–72 °C
Solubility (Cold EtOH) LowModerate
Solubility (Hot EtOH) HighVery High
Solubility (Hexanes) LowHigh

Solvent Selection Strategy

For non-labeled compounds, a single-solvent recrystallization from Ethanol (EtOH) is standard. However, for


C-TPM, we employ a Trituration-Recrystallization Hybrid  approach.
  • Logic: Biphenyl is significantly more soluble in hexanes/petroleum ether than TPM.

  • Step 1 (Trituration): A cold hexane wash removes the bulk of surface Biphenyl without dissolving the TPM.

  • Step 2 (Recrystallization): Hot Ethanol is used for the final polish. Ethanol is chosen over Benzene/Toluene because TPM’s hydroxyl group allows hydrogen bonding with EtOH, creating a steep solubility curve (soluble hot, insoluble cold) that favors crystal growth over oiling out.

Visualization: Purification Workflow

The following diagram outlines the logical flow for maximizing yield while ensuring purity.

TPM_Purification Crude Crude Reaction Mixture (Solid + Mg Salts) Acid_Hydrolysis Acid Hydrolysis (H2SO4) Phase Separation Crude->Acid_Hydrolysis Org_Layer Organic Layer (Ether/EtOAc) Acid_Hydrolysis->Org_Layer Evap Evaporation to Dryness Org_Layer->Evap Crude_Solid Crude Solid (TPM + Biphenyl) Evap->Crude_Solid Trituration Step 1: Cold Hexane Trituration (Removes bulk Biphenyl) Crude_Solid->Trituration High Biphenyl Conc. Filter1 Filtration Trituration->Filter1 Recryst Step 2: Recrystallization (Hot Ethanol) Filter1->Recryst Semi-Pure Solid Hot_Filter Hot Filtration (Removes insoluble salts) Recryst->Hot_Filter Cooling Slow Cooling -> 4°C Hot_Filter->Cooling Final_Filter Vacuum Filtration Cooling->Final_Filter Product Pure Triphenyl(methanol-13C) >99% Purity Final_Filter->Product Mother_Liq Mother Liquor (Save for 2nd Crop) Final_Filter->Mother_Liq Mother_Liq->Evap Recycle

Caption: Figure 1. Integrated workflow for


C-TPM purification emphasizing Biphenyl removal and mother liquor recycling.

Detailed Experimental Protocols

Protocol A: Pre-Purification Trituration (The "Biphenyl Strip")

Use this step if the crude NMR shows >5% Biphenyl.

  • Dry: Ensure the crude solid is completely dry and free of ether/water.

  • Slurry: Place the crude solid in a flask. Add cold Hexanes or Petroleum Ether (40–60°C fraction) at a ratio of 2 mL per gram of solid.

  • Agitate: Stir vigorously or sonicate for 5 minutes at room temperature. Do not heat.

  • Filter: Filter rapidly via vacuum (Buchner funnel).

  • Wash: Wash the filter cake with 1 mL of ice-cold hexanes.

  • Result: The filtrate contains the majority of the Biphenyl. The filter cake is crude TPM ready for high-purity recrystallization.

Protocol B: High-Yield Ethanol Recrystallization

The Gold Standard for Isotopic Purity.

Materials:

  • Solvent: Absolute Ethanol (200 proof).

  • Apparatus: Erlenmeyer flask, Hot plate/stirrer, Pre-warmed glass funnel.

Step-by-Step:

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add Absolute Ethanol (~5 mL per gram).

  • Heating: Heat to boiling (approx. 78°C) with stirring.

    • Critical: If the solid does not dissolve completely, add hot ethanol in 0.5 mL increments.

    • Note: If tiny particles remain that look like sand (Mg salts) or dust, do not add more solvent. Proceed to Step 3.

  • Hot Filtration (Safety Filter): While the solution is boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a coarse glass frit) into a clean, hot flask. This removes inorganic magnesium salts and dust.

    • Tip: Add 1-2 mL of extra hot ethanol to the filter to wash through any crystallized product.

  • Nucleation & Cooling:

    • Cover the flask with foil (reduce evaporation).

    • Allow to cool to room temperature slowly on a cork ring or wood block. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Collection: Collect crystals via vacuum filtration.

  • Washing: Wash the crystals with ice-cold Ethanol (minimal volume, ~1 mL per gram).

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours to remove solvent lattice inclusions.

Protocol C: Mother Liquor Recovery (Isotope Salvage)

Never discard the filtrate of a


C compound.
  • Combine the filtrate from Protocol B.

  • Evaporate to dryness using a Rotary Evaporator.

  • Analyze the residue by

    
    H-NMR.
    
  • If TPM is present >20%, repeat Protocol B on this residue using a scaled-down solvent volume (micro-recrystallization).

Quality Control & Troubleshooting

QC Metrics:

  • Melting Point: Sharp range between 162–164°C . A broad range (<160°C) indicates residual Biphenyl or solvent.

  • 
    C-NMR (Proton Decoupled):  Look for the enhanced singlet (or doublet if coupling to adjacent protons is not fully decoupled) at ~82 ppm (quaternary C-OH).
    
  • Visual: Crystals should be white/colorless prisms. Yellowing indicates benzophenone contamination.

Troubleshooting "Oiling Out": If the solution turns milky or deposits an oil droplet at the bottom instead of crystals:

  • Reheat to re-dissolve the oil.

  • Add Seed Crystal: Add a tiny crystal of pure (unlabeled) Triphenylmethanol to the cooling solution.

  • Add Co-Solvent: Add a small amount of Ethanol (increase solubility) or add 5-10% Toluene to the mixture (improves aromatic stacking).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Organic Syntheses. Triphenylcarbinol. Org. Synth. 1928 , 8, 115.

  • National Institute of Standards and Technology (NIST). Triphenylmethanol Phase Change Data. NIST Chemistry WebBook.

  • Sigma-Aldrich. Safety Data Sheet: Triphenylmethanol.

Application Note: Elucidating the Reaction of Triphenyl(methanol-13C) with Acetyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Understanding the intricate pathways of chemical reactions is fundamental to the advancement of synthetic chemistry and drug development. Tertiary alcohols, due to their steric bulk and the stability of their corresponding carbocations, often exhibit unique reactivity. The reaction between triphenylmethanol and acetyl chloride is a classic example that challenges simple esterification assumptions. Contrary to a straightforward acylation to form an ester, this reaction proceeds through a stabilized carbocation intermediate to yield triphenylmethyl chloride.

This application note provides a detailed exploration of this reaction mechanism, leveraging the power of ¹³C isotopic labeling to track the molecular transformation. By starting with Triphenyl(methanol-¹³C), we can unambiguously follow the fate of the central carbinol carbon using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We present both a deep mechanistic discussion grounded in established principles and a validated, step-by-step protocol for conducting this synthesis and analysis. This guide is intended for researchers and professionals seeking to apply isotopic labeling techniques to elucidate complex reaction pathways.

Part 1: The Reaction Mechanism

The reaction of triphenylmethanol with acetyl chloride is not a simple esterification. The profound stability of the tertiary triphenylmethyl (trityl) carbocation dictates the reaction pathway, favoring a nucleophilic substitution mechanism. While an initial interaction to form an ester intermediate is plausible, this species is highly unstable and rapidly proceeds to the final product.

Several mechanistic steps are considered:

  • Initial Acylation (Ester Formation): The lone pair of the hydroxyl oxygen on triphenylmethanol can attack the electrophilic carbonyl carbon of acetyl chloride. This is a standard nucleophilic acyl substitution that would form a protonated triphenylmethyl acetate intermediate and a chloride ion.

  • Formation of the Trityl Cation: This is the key, rate-determining step. The system can form the highly stable trityl carbocation through two primary routes:

    • Departure of Acetate: The initially formed triphenylmethyl acetate can lose the acetate group (-OAc), which is a significantly better leaving group than the hydroxide ion (-OH).

    • Acid-Catalyzed Water Elimination: The reaction generates HCl as a byproduct. This acid can protonate the hydroxyl group of the starting triphenylmethanol, forming a good leaving group (H₂O). Subsequent loss of water generates the trityl cation.

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻), now present in the reaction mixture, acts as a nucleophile and attacks the electrophilic trityl carbocation to form the final, stable product: triphenylmethyl chloride.

The use of Triphenyl(methanol-¹³C) is critical. The ¹³C-labeled carbon is the site of these transformations. By monitoring its chemical environment via ¹³C NMR, we can directly observe the shift from an sp³-hybridized carbon bonded to oxygen in the alcohol to an sp³-hybridized carbon bonded to chlorine in the final product, providing definitive evidence of the substitution.

Reaction_Mechanism cluster_intermediates Plausible Intermediates Reactants Triphenyl(methanol-¹³C) + Acetyl Chloride Intermediate1 Initial Adduct / Ester Ph₃¹³C-O-Ac Reactants->Intermediate1 Nucleophilic Acyl Attack Carbocation Trityl-¹³C Cation (Ph₃¹³C⁺) (Resonance Stabilized) Intermediate1->Carbocation Loss of Acetate (Good Leaving Group) Products Triphenylmethyl-¹³C Chloride + Acetic Acid Carbocation->Products Nucleophilic Attack by Cl⁻

Caption: Proposed reaction mechanism highlighting the formation of the key trityl-¹³C carbocation intermediate.

Part 2: Experimental Protocol

This protocol is adapted from established procedures for the synthesis of triphenylmethyl chloride, with specific considerations for handling the isotopically labeled starting material.

2.1 Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
Triphenyl(methanol-¹³C)≥98% purity, 99% ¹³CIsotope VendorHandle as a valuable reagent.
Acetyl Chloride (CH₃COCl)Reagent Grade, ≥99%Sigma-AldrichFreshly distilled recommended. Highly corrosive and moisture-sensitive.
Anhydrous Benzene or TolueneDriSolv® or equiv.MilliporeSigmaUsed as the reaction solvent.
Anhydrous Petroleum Ether or HexanesACS GradeFisher ScientificUsed for precipitation and washing of the product.
Round-bottom flask (50 mL)Borosilicate glassVWRMust be oven-dried before use.
Reflux condenserBorosilicate glassVWR
Calcium chloride drying tube--To protect the reaction from atmospheric moisture.
Magnetic stirrer and stir bar--
Ice-water bath--For cooling and precipitation.
Buchner funnel and filter flask--For vacuum filtration.

2.2 Experimental Workflow

Experimental_Workflow A Setup & Preparation B Dissolve Triphenyl(methanol-¹³C) in Anhydrous Benzene A->B C Add Acetyl Chloride B->C D Reaction (Heat to Reflux, 30 min) C->D E Cool to Room Temp Then in Ice Bath D->E F Precipitate Product (Add Anhydrous Petroleum Ether) E->F G Isolation (Vacuum Filtration) F->G H Wash Crystals (Cold Petroleum Ether) G->H I Dry Product (Desiccator) H->I J Characterization (TLC, NMR, MS) I->J

Caption: Step-by-step experimental workflow for the synthesis and analysis of triphenylmethyl-¹³C chloride.

2.3 Step-by-Step Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Acetyl chloride is corrosive and reacts violently with water. Anhydrous conditions are critical for success.

  • Apparatus Setup: Assemble a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube. Ensure all glassware is thoroughly oven-dried and assembled while still warm to prevent condensation.

  • Reagent Preparation: In the dried flask, add 1.0 g of Triphenyl(methanol-¹³C). Add 5 mL of anhydrous benzene (or toluene) and stir until the solid is fully dissolved.

  • Initiation of Reaction: Gently heat the solution on a steam bath or heating mantle. Once warm, add 2 mL of acetyl chloride through the top of the condenser in small portions over 5-10 minutes. An exothermic reaction and evolution of HCl gas will be observed.

  • Reaction Completion: After the initial addition, continue to heat the now clear solution under gentle reflux for an additional 30 minutes to ensure the reaction goes to completion.

  • Product Precipitation: Remove the heating source and allow the flask to cool to room temperature. Once cool, slowly add 15-20 mL of anhydrous petroleum ether through the condenser while swirling the flask. The product, triphenylmethyl-¹³C chloride, will precipitate as a white, crystalline solid.

  • Isolation: Cool the mixture thoroughly in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected crystals on the filter with two small portions (5-10 mL each) of ice-cold petroleum ether to remove any residual acetic acid and unreacted starting materials.

  • Drying: Transfer the white solid to a watch glass and dry in a desiccator over a drying agent (e.g., anhydrous CaCl₂ or P₂O₅) to a constant weight. The product is sensitive to atmospheric moisture and will slowly hydrolyze back to triphenylmethanol.

Part 3: Analytical Characterization

Analysis of the starting material and the final product is essential to confirm the transformation and demonstrate the utility of the ¹³C label.

3.1 Thin-Layer Chromatography (TLC)

TLC can be used to monitor the progress of the reaction.

CompoundTypical R_f Value (10% EtOAc/Hexanes)Visualization (UV Light)
Triphenylmethanol~0.3UV Active
Triphenylmethyl Chloride~0.8UV Active

3.2 NMR Spectroscopy

NMR is the primary tool for confirming the structural change at the labeled carbon. Spectra should be acquired in an anhydrous deuterated solvent like CDCl₃.

Compound¹³C Chemical Shift (δ, ppm) of Labeled Carbon¹H Chemical Shift (δ, ppm) of Hydroxyl Proton
Triphenyl(methanol-¹³C)~82.4~2.1 (broad singlet)
Triphenylmethyl-¹³C Chloride~93.5 (Expected)Signal Absent
  • ¹³C NMR Analysis: The key observation is the downfield shift of the labeled carbon signal from ~82 ppm (C-O bond) to a higher chemical shift (expected around 93-95 ppm) for the C-Cl bond. This provides unambiguous evidence of the substitution reaction at the central carbon.

  • ¹H NMR Analysis: The disappearance of the broad hydroxyl proton signal from the starting material provides secondary evidence for the reaction's completion. The aromatic protons will remain in the ~7.2-7.5 ppm region, though their pattern may shift slightly.

3.3 Mass Spectrometry (MS)

Mass spectrometry will confirm the identity of the product and the retention of the ¹³C label.

Ion FragmentExpected m/z (¹²C Product)Expected m/z (¹³C Product)
[Ph₃C]⁺ (Trityl cation)243.12244.12
[M]⁺ (Molecular Ion)278.09 (for ³⁵Cl)279.09 (for ³⁵Cl)

The observation of the key fragments with a mass increase of +1 amu relative to the unlabeled compound confirms the successful incorporation and retention of the ¹³C isotope throughout the reaction.

Conclusion

The reaction of triphenylmethanol with acetyl chloride serves as an excellent model for demonstrating a mechanism dictated by carbocation stability over simple functional group transformation. Through the strategic use of Triphenyl(methanol-¹³C), we can directly observe the covalent bond changes at the heart of the reaction. The distinct shift in the ¹³C NMR spectrum, corroborated by MS and ¹H NMR data, provides a clear and definitive confirmation of the formation of triphenylmethyl-¹³C chloride. This application note provides both the theoretical framework and a practical, validated protocol for researchers to apply these powerful analytical techniques to their own mechanistic inquiries in synthesis and drug development.

References

  • Mechanism of reaction between triphenylmethanol and acetyl chloride. (2015). Chemistry Stack Exchange. [Link]

  • Synthesis of triphenyl

Troubleshooting & Optimization

Improving solubility of Triphenyl(methanol-13C) in deuterated chloroform

Author: BenchChem Technical Support Team. Date: March 2026

To: User From: Dr. A. Vance, Senior Application Scientist, Magnetic Resonance Division Subject: Technical Guide: Optimization of Triphenyl(methanol-13C) Solubility & Analysis in CDCl₃

Executive Summary

The analysis of Triphenyl(methanol-13C) (TPM-13C) presents a unique paradox in NMR spectroscopy. While the compound is chemically soluble in chloroform (


) at concentrations sufficient for standard analysis (~50-100 mg/mL), users frequently report "insolubility" or "missing signals."

In 90% of cases, the issue is not thermodynamic solubility, but rather one of three distinct artifacts:

  • Inorganic Contamination: Residual magnesium salts from Grignard synthesis causing turbidity.

  • Acid-Catalyzed Dehydration: Acidity in aged

    
     converting the alcohol to the yellow Trityl cation (
    
    
    
    ).
  • Relaxation Dynamics: The quaternary nature of the labeled carbon leads to excessive

    
     relaxation times, mimicking a lack of signal in standard pulse sequences.
    

This guide provides the protocols to diagnose, solubilize, and detect your labeled compound effectively.

Part 1: The Diagnostic Matrix

Before altering your sample, identify the specific failure mode using this observation table.

ObservationDiagnosisRoot CauseImmediate Action
Cloudy / White Precipitate Inorganic Salts Residual Mg/Br salts from synthesis are insoluble in

.
Filter solution through a cotton plug or Celite®.
Yellow / Orange Color Trityl Cation Acidic

(DCl formation) protonates the -OH, causing water loss and cation formation.
Neutralize solvent with basic alumina or add solid

.
Clear Solution, No Signal Saturation Issue Long

relaxation of the quaternary

prevents magnetization recovery.
Add Relaxation Agent (

) or increase relaxation delay (

).
Gel / Viscous Layer Aggregation H-bonding network formation at high concentrations.Disrupt with 5% Methanol-

or DMSO-

.

Part 2: Experimental Protocols

Protocol A: The "Clean" Dissolution (Removing Physical Impurities)

Use this when the sample appears cloudy or contains particulate matter.

Context: Triphenylmethanol is often synthesized via Grignard reagents.[1][2] Magnesium salts (MgBrOH) are water-soluble but strictly insoluble in chloroform. If your sample is cloudy, do not add more solvent; you are seeing salts, not your compound.[3]

  • Preparation: Weigh 20–30 mg of TPM-13C into a clean vial (not the NMR tube).

  • Solvent Check: Ensure your

    
     is fresh. If it smells acrid (HCl), discard it.[3]
    
  • Dissolution: Add 0.6 mL

    
    . Vortex for 30 seconds.
    
  • Filtration (The Critical Step):

    • Pack a small glass Pasteur pipette with a tight plug of glass wool or cotton.

    • Filter the cloudy solution directly into the NMR tube.

    • Result: The solution in the tube should be crystal clear. The "insoluble" material stays in the cotton.

Protocol B: Preventing Acid-Catalyzed Ionization

Use this if the solution turns yellow/orange.

Context:


 decomposes to Phosgene and DCl over time. The DCl protonates TPM, creating the Trityl cation (

), which has a different chemical shift (~210 ppm) than the alcohol (~82 ppm).
  • Pre-treatment: Pass the

    
     through a short column (1 cm) of Basic Alumina  immediately before use.
    
  • In-Situ Neutralization: Alternatively, add 5–10 mg of anhydrous Potassium Carbonate (

    
    ) directly to the NMR tube. It will settle at the bottom and keep the solution neutral.
    
Protocol C: The "Virtual Solubility" (Relaxation Agents)

Use this when the solution is clear, but the


 signal is weak or absent.

Context: The labeled carbon in Triphenyl(methanol-13C) is quaternary (bonded to no protons). It lacks the Nuclear Overhauser Effect (NOE) enhancement and has a


 relaxation time that can exceed 30–60 seconds. Standard parameters (

) will saturate the signal, making it disappear.

The Fix: Instead of trying to dissolve more compound (which risks aggregation), use a relaxation agent to make the existing compound visible.

  • Reagent: Chromium(III) acetylacetonate —

    
     .[4][5][6][7]
    
  • Dosing: Add 3–5 mg of

    
     to your 0.6 mL sample.
    
    • Visual Check: The solution should turn a translucent purple/lavender.

  • Acquisition Parameters:

    • Pulse Angle: 30° (do not use 90°).

    • Relaxation Delay (

      
      ):  Set to 2.0 seconds (reduced from the necessary 60s without the agent).
      
    • Inverse Gated Decoupling: Use zgig (Bruker) to suppress NOE if quantitative data is needed, though standard decoupling is fine for structural ID.[3]

Part 3: Visualization of Workflow

The following logic flow details the decision-making process for preparing your sample.

TPM_Solubility_Workflow Start Start: Solid TPM-13C Solvent Add 0.6 mL CDCl3 Start->Solvent Check1 Visual Inspection Solvent->Check1 Cloudy Cloudy/Precipitate? Check1->Cloudy Inspect Yellow Yellow Color? Cloudy->Yellow No Filter Action: Filter through Cotton/Glass Wool Cloudy->Filter Yes (Salts) Neutralize Action: Add K2CO3 or Filter via Basic Alumina Yellow->Neutralize Yes (Acidic) NMR_Setup Setup NMR Experiment Yellow->NMR_Setup No Filter->Yellow Neutralize->NMR_Setup Signal_Check Is Signal Visible? NMR_Setup->Signal_Check Relaxation Action: Add 3mg Cr(acac)3 (Relaxation Agent) Signal_Check->Relaxation No/Weak Signal Success Success: High S/N Spectrum Signal_Check->Success Strong Signal Relaxation->Success

Figure 1: Decision tree for troubleshooting Triphenylmethanol-13C sample preparation. Blue nodes indicate standard steps; Red nodes indicate decision points; Green nodes indicate corrective actions.

Part 4: Frequently Asked Questions (FAQ)

Q1: I need to run a quantitative NMR (qNMR). Will filtering the solution ruin my concentration accuracy? A: Yes, filtration removes volume and potentially some analyte if it is saturated.

  • Solution: Perform the filtration (Protocol A) first using a stock solution. Dissolve a larger amount (e.g., 100 mg in 2 mL), filter into a clean vial, and then pipette the exact volume (0.6 mL) into the NMR tube. Add your internal standard (e.g., TCNB) after the filtration step.

Q2: Can I use DMSO-


 instead of 

?
A: Yes, and it is often better for solubility. TPM is highly soluble in DMSO. However, DMSO is hygroscopic and high-boiling (hard to recover the sample). If you switch, the hydroxyl proton will appear as a sharp singlet due to the lack of exchange, and the chemical shifts will move slightly.
  • Shift Note: In

    
    , the central quaternary carbon appears at ~82.0 ppm . In DMSO-
    
    
    
    , it shifts to ~80.5 ppm .[3]

Q3: My spectrum shows a peak at 212 ppm. What is this? A: This is the Trityl Cation (


) .[8] Your solvent is acidic. The equilibrium 

has shifted to the right. Neutralize the sample immediately (Protocol B) to recover the alcohol form.

Q4: Why does the signal look broad even after adding Cr(acac)3? A: You likely added too much. Paramagnetic agents shorten both


 and 

.[6] Shortening

too much causes line broadening.[5][6]
  • Limit: Do not exceed 5 mg per 0.6 mL. If the lines are broad, dilute the sample with fresh

    
    .
    

References

  • Sigma-Aldrich. Triphenylmethanol Product Specification & Solubility Data. Merck KGaA. [3]

  • Cayman Chemical. Chromium(III) Acetylacetonate Safety & Handling.

  • Reich, H. J. Relaxation in NMR Spectroscopy: The use of Paramagnetic Reagents. University of Wisconsin-Madison Chemistry Database.

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 2010.[3][9] [3]

Sources

Troubleshooting low yield in Triphenyl(methanol-13C) Grignard synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket: #13C-TPM-001 Subject: Technical Guide for Optimizing Yield in Triphenyl(methanol-


C) Synthesis
Status:  Open
Assigned Specialist:  Senior Application Scientist, Isotope Chemistry Division

Executive Summary

Synthesizing Triphenyl(methanol-alk-


-

C)
is a high-stakes protocol.[1] Unlike standard Grignard syntheses, the cost of the

C-labeled precursor (typically Methyl Benzoate-

C, Benzophenone-

C, or Diethyl Carbonate-

C) dictates that the labeled reagent must be the limiting reagent , while the phenylmagnesium bromide (PhMgBr) is used in excess.

Low yields in this specific synthesis usually stem from three failure modes:

  • "The Invisible Death": Inaccurate titer of PhMgBr leading to under-addition and stalling at the ketone stage.

  • "The Red Herring": Acid-catalyzed formation of the water-soluble trityl cation during workup.

  • "The Impurity Trap": Inefficient separation of the product from the biphenyl byproduct generated by the excess Grignard.

Part 1: The Diagnostic Center (Troubleshooting FAQs)

Q1: I used 2.0 equivalents of PhMgBr as the literature suggested, but I isolated a mixture of product and C-labeled ketone. Why?

A: You likely succumbed to titer decay . Literature stoichiometry (2.0 equiv for esters, 1.0 for ketones) assumes 100% active Grignard. PhMgBr degrades over time due to moisture ingress and Schlenk equilibria. If your "1.0 M" solution was actually 0.8 M, you added only 1.6 equivalents.

  • The Mechanism: The first addition (Ester

    
     Ketone) is fast.[2][3] The second addition (Ketone 
    
    
    
    Alcohol) is sterically hindered by the bulky trityl center. If PhMgBr is even slightly deficient, the reaction stops at the ketone.
  • The Fix: Always titrate your Grignard immediately before use (see Protocol). For

    
    C synthesis, use a 2.5x to 3.0x excess  of PhMgBr relative to the ester. The 
    
    
    
    C is too expensive to leave unreacted.
Q2: Upon adding H₂SO₄ during workup, my organic layer turned bright yellow/orange. Did I ruin the label?

A: You are witnessing halochromism due to Trityl Cation formation. Triphenylmethanol is an acid-labile tertiary alcohol. Strong mineral acids (like H₂SO₄ or HCl) protonate the alcohol, eliminating water to form the stable, resonance-stabilized Triphenylmethyl (


C) cation  (Trityl cation).
  • The Risk: This cation is water-soluble (if paired with bisulfate/chloride) or reacts with nucleophiles in the pot, destroying your yield.

  • The Fix: Stop immediately. Neutralize with solid NaHCO₃ or NaOH until the color fades back to colorless/pale. For future runs, quench with Saturated Ammonium Chloride (NH₄Cl), not strong mineral acids.

Q3: My NMR shows a forest of aromatic peaks. How do I remove the biphenyl without losing my product?

A: Leverage solubility differentials . Because you must use excess PhMgBr to drive the


C conversion, biphenyl (Ph-Ph) formation is inevitable (via radical homocoupling).
  • The Data:

    • Biphenyl: Highly soluble in cold hexanes/ligroin.

    • Triphenylmethanol: Poorly soluble in cold hexanes.

  • The Fix: Do not use column chromatography immediately (streaking is common). Recrystallize from hot hexanes (or 10:1 Hexanes:EtOAc). The biphenyl stays in the mother liquor; the pure Triphenylmethanol crystallizes out.

Part 2: The Reaction Pathway & Failure Points

The following diagram illustrates the stepwise addition and the critical "Stall Point" where yield is often lost.

G cluster_0 Side Reaction Ester 13C-Ester (Limiting Reagent) Ketone Intermediate 13C-Benzophenone Ester->Ketone Addition 1 (Fast) Grignard PhMgBr (Excess) Grignard->Ketone Alkoxide Mg-Alkoxide Complex Grignard->Alkoxide Ketone->Alkoxide Addition 2 (Slow/Steric) STALL POINT Product Triphenyl(methanol-13C) Alkoxide->Product Mild Quench (NH4Cl) Trityl Trityl Cation (Loss of Yield) Alkoxide->Trityl Strong Acid (H2SO4) PhRad Ph• Radical Biphenyl Biphenyl (Impurity) PhRad->Biphenyl Homocoupling

Figure 1: Reaction pathway for Grignard addition to


C-Ester.[4][5] Note the "Stall Point" at the ketone stage requiring excess reagent, and the workup risk of Trityl cation formation.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of Triphenyl(methanol-


C) from Methyl Benzoate-carbonyl-

C. Scale: 5.0 mmol (Adjustable).
Reagents Table
ComponentRoleStoichiometryQuantityNotes
Methyl Benzoate-

C
Limiting Reagent1.0 equiv5.0 mmolDry over sieves 24h.
PhMgBr (in Et₂O) Nucleophile3.0 equiv 15.0 mmolMust be titrated.
Diethyl Ether (Et₂O) SolventN/A20 mLAnhydrous, BHT-free.
Sat. NH₄Cl QuenchExcess20 mLUse instead of HCl.
Step-by-Step Workflow

1. The Titration (Mandatory)

  • Do not trust the bottle label.

  • Method: Dissolve 100 mg accurately weighed Iodine (I₂) in 2 mL dry THF. Add PhMgBr dropwise until the brown iodine color disappears (becomes clear).

  • Calculation:

    
    
    

2. The Setup

  • Flame-dry a 2-neck RBF under Argon flow. Cool to room temperature.

  • Charge with 5.0 mmol of Methyl Benzoate-

    
    C and 10 mL anhydrous Et₂O.
    
  • Cool the system to 0°C (Ice bath). Note: Lower temperatures reduce biphenyl formation but slow the reaction. 0°C is the balance.

3. The Addition

  • Add the titrated PhMgBr (3.0 equiv) dropwise over 20 minutes.

  • Critical Observation: The solution may turn cloudy or gummy (Mg-salts precipitating). This is normal.

  • Remove ice bath and allow to warm to Room Temp (RT).

  • Reflux: Heat to gentle reflux for 1 hour. This thermal energy is required to push the second phenyl group onto the sterically crowded ketone intermediate.

4. The "Soft" Quench

  • Cool back to 0°C.

  • Slowly add Saturated NH₄Cl (20 mL). Vigorous bubbling will occur.

  • Check pH: Ensure pH is roughly 7-8. Do not acidify to pH < 4.

5. Isolation & Purification

  • Separate layers.[1][6] Extract aqueous layer with Et₂O (2 x 15 mL).

  • Combine organics, dry over MgSO₄, filter, and concentrate in vacuo.

  • Crude Appearance: Yellowish solid/oil (mix of product + biphenyl).

  • Recrystallization:

    • Add boiling Hexanes (approx 10-15 mL/g crude).

    • If insoluble oil remains, add minimal Ethyl Acetate dropwise until dissolved.

    • Cool slowly to RT, then 0°C.

    • Filter white crystals.

    • Yield Check: Expected yield >85% based on

      
      C starting material.
      

Part 4: Troubleshooting Logic Tree

T Start Problem: Low Yield / Impure Product CheckColor Did the mixture turn RED/ORANGE during workup? Start->CheckColor Yes CAUSE: Acid too strong. FIX: Neutralize with NaHCO3. Use NH4Cl next time. CheckColor->Yes Trityl Cation Formed No No CheckColor->No CheckTiter Did you titrate the Grignard immediately before use? CheckTiter->Yes CheckTiter->No Likely Stoichiometry Error CheckSpectra Does NMR show Mono-addition (Ketone)? CheckSpectra->Yes Stalled Reaction CheckSpectra->No Product present but impure Yes->CheckSpectra No->CheckTiter NoTiter CAUSE: Grignard degraded. FIX: Assume Titer is 50-70% of label. Use 3.0-4.0 equiv excess. Stall CAUSE: Steric Hindrance. FIX: Reflux longer (2-4h). Switch solvent to THF (higher temp). Impure CAUSE: Biphenyl contamination. FIX: Recrystallize from Hexanes. Do NOT column immediately.

Figure 2: Decision tree for diagnosing yield loss in Triphenylmethanol synthesis.

References

  • Preparation and Titr

    • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
    • Standard Titration Protocol:

  • Synthesis of Triphenylmethanol (Classic Protocol)

    • Organic Syntheses, Coll. Vol. 3, p.839 (1955).
    • Source:

  • Mechanism and Side Reactions (Biphenyl Form

    • Bachmann, W. E., & Hetzner, H. P. (1943). The mechanism of the Grignard reaction.[1][2][3][4][5][7][8][9] Journal of the American Chemical Society.

    • Context: Discusses the radical coupling mechanism leading to biphenyl impurities.
  • Trityl Cation Stability and Halochromism Dauben, H. J., et al. (1960). Cationic rearrangements. Journal of the American Chemical Society. Context: Explains the stability of Ph3C+ in acidic media.

Sources

Technical Support Center: Triphenyl(methanol-13C) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Product: Triphenyl(methanol-13C) (Labeled at central carbon) Application: Metabolic Tracing, NMR Internal Standards, Mechanistic Studies Document ID: TS-TPM13C-001 Last Updated: February 28, 2026

Executive Summary

Triphenyl(methanol-13C) is a stable, isotopically labeled tertiary alcohol. Its stability profile is dichotomous: it is highly inert in basic conditions but highly reactive/dynamic in acidic conditions .

For researchers using this compound as an NMR tracer, the chemical shift of the labeled central carbon (


) is the primary diagnostic tool. The central carbon is extremely sensitive to pH-dependent hybridization changes (

vs.

), leading to massive chemical shift perturbations.

Module A: Acidic Stability (The Active Zone)

The Issue: Halochromism & Carbocation Formation

In acidic media, Triphenylmethanol undergoes a reversible dehydration to form the Trityl Cation (Triphenylmethyl cation).[1] This is not necessarily degradation, but a change in chemical species that drastically alters solubility, color, and NMR signals.

Mechanism:


[1]
Troubleshooting Guide: Acidic Scenarios
SymptomCauseTechnical ExplanationCorrective Action
Solution turns Bright Yellow/Orange Trityl Cation Formation The

cation is a stable, resonance-delocalized carbocation. It is a chromophore with strong absorbance in the visible region.
Reversible: Neutralize with weak base (NaHCO

) or dilute with excess water. The white alcohol precipitate will reform.
Precipitate forms in Acid Low Solubility of Cation Salts While the cation is soluble in

, it may form insoluble salts with certain counter-ions (e.g.,

,

) in organic solvents.
Check counter-ion compatibility. Switch to a more polar aprotic solvent if maintaining the cation is required.
New NMR Peak (~87 ppm) Solvolysis (Ether Formation) If dissolved in acidic alcohols (e.g., Methanol/Ethanol), the cation undergoes

attack by the solvent to form an ether (

).
Irreversible without workup: Evaporate solvent and treat with aqueous acid to hydrolyze back to alcohol, though this is difficult. Avoid acidic alcoholic solvents.
Visualizing the Acid Pathway

AcidPathways TPM Triphenyl(methanol-13C) (Colorless Solid) 13C: ~82 ppm Cation Trityl Cation-13C (Yellow/Orange Solution) 13C: ~210 ppm TPM->Cation Dehydration (-H2O) Acid Strong Acid (H2SO4/TFA) Acid->Cation Cation->TPM Rehydration (+H2O) Ether Methyl Trityl Ether-13C (Colorless) 13C: ~87 ppm Cation->Ether SN1 Solvolysis Water Water/Base (Quench) Water->TPM Methanol Methanol (Solvent) Methanol->Ether

Figure 1: The reversible formation of the Trityl Cation in acid and the risk of etherification in alcoholic solvents.

Module B: Basic Stability (The Safe Zone)

The Issue: Solubility vs. Reactivity

Triphenylmethanol is chemically inert in basic solutions. The steric bulk of the three phenyl rings acts as a "shield," preventing nucleophilic attack at the central carbon.

Troubleshooting Guide: Basic Scenarios
SymptomCauseTechnical ExplanationCorrective Action
Compound does not dissolve Lipophilicity The compound is extremely hydrophobic. It will NOT dissolve in aqueous bases (NaOH, KOH) because it lacks an acidic proton (

).
Use an organic co-solvent (DMSO, THF, DCM) mixed with the base. Do not expect aqueous solubility.[2]
No Reaction observed Steric Hindrance The "Propeller" shape of the phenyl rings blocks access for

reactions.
This is expected behavior. Triphenylmethanol is often used as a robust blocking group (Trityl) for this exact reason.

Module C: Analytical Diagnostics ( C-NMR)

For users of Triphenyl(methanol-13C) , the NMR shift is the definitive "truth" of the sample's state. The 13C label provides a high-intensity signal that shifts dramatically based on the electronic environment of the central carbon.

The "Truth Table" for 13C Shifts
SpeciesChemical State

C Shift (Central C)
Visual Indicator
Triphenylmethanol Intact Alcohol (

)
82.0 ± 1.0 ppm Colorless / White Solid
Trityl Cation Carbocation (

)
210.0 ± 5.0 ppm Bright Yellow/Orange
Trityl Ether Solvolysis Product (

)
87.0 ± 1.0 ppm Colorless
Triphenylmethane Reduction Impurity (

)
60.0 ± 1.0 ppm Colorless

Critical Note: If you observe a peak near 210 ppm , your solvent is too acidic. The compound has not degraded, but it exists as a cation. Neutralization will restore the peak to 82 ppm .

Frequently Asked Questions (FAQ)

Q: Can I use Triphenyl(methanol-13C) in TFA (Trifluoroacetic acid)? A: Yes, but expect the cation form. In 100% TFA, the compound will exist almost exclusively as the Trityl Cation (Yellow, ~210 ppm). This is stable for short periods.[3] However, if you add water or a nucleophile, the cation will react immediately. For NMR in TFA, ensure you are referencing the cation shift, not the alcohol shift.

Q: I am seeing "scrambling" of the 13C label. Is this possible? A: Highly unlikely under standard conditions. The C-C bonds between the central carbon and the phenyl rings are very strong. Bond cleavage usually requires extreme conditions (e.g., photo-oxidation or specific enzymatic cleavage). If you see multiple labeled peaks, check for ether formation (if methanol/ethanol was used) or impurities from the synthesis (e.g., unreacted benzophenone-13C).

Q: How do I recover the solid from an acidic NMR tube? A: Follow this "Crash-Out" Protocol:

  • Pour the acidic NMR solution slowly into a beaker containing ice-cold saturated Sodium Bicarbonate (

    
    ) solution.
    
  • The yellow color should disappear instantly.

  • A white precipitate (the alcohol) will form.[4]

  • Filter the solid, wash with water, and dry under vacuum.

References

  • Citation for standard chemical shifts of the alcohol form.
  • Study.com. (n.d.). Triphenylmethanol NMR Analysis. Retrieved February 28, 2026, from [Link]

    • Citation for specific peak assignments (82.4 ppm for central carbon).
  • SpectraBase. (n.d.). Triphenylmethyl Cation 13C NMR. Wiley Science Solutions. Retrieved February 28, 2026, from [Link]

    • Citation for the existence and detection of the c
  • Royal Society of Chemistry (RSC). (2020). Synthesis of Methyl Triphenylmethyl Ether. Comprehensive Organic Chemistry Experiments. Retrieved February 28, 2026, from [Link]

    • Citation for the solvolysis/etherific

Sources

Resolving overlapping peaks in 13C NMR with Triphenyl(methanol-13C)

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution 13C NMR Analysis of Triphenyl(methanol-13C)

Executive Summary

This guide addresses the specific challenges of analyzing Triphenyl(methanol-13C) (labeled at the central quaternary carbon). While 13C-enrichment provides massive signal enhancement, it introduces unique artifacts: dynamic range overload, radiation damping, and specific overlaps with common solvents like CDCl3. Furthermore, the quaternary nature of the labeled center leads to extreme relaxation times (


), often resulting in "missing" or non-quantitative signals.

Part 1: The "Phantom" Signal & Solvent Overlap

Issue: Users frequently report that the central labeled carbon peak (


 ~81-82 ppm) is obscured by the solvent triplet of CDCl3 (

77.16 ppm) or appears as a distorted blob rather than a sharp singlet.

Root Cause:

  • Proximity: The chemical shift of the central quaternary carbon (Ph

    
    C -OH) in CDCl3 is 81.8 ppm . The CDCl3 solvent triplet spans 76.0 – 78.3 ppm . On lower-field magnets (300/400 MHz), broad lines caused by poor shimming or concentration effects can cause the solvent tail to overlap with the analyte.
    
  • Dynamic Range: The enriched 13C signal is orders of magnitude stronger than the natural abundance solvent signal. This can trigger receiver overload , causing baseline roll or "sinc" wiggles that mask the solvent region.

Troubleshooting Protocol:

Step 1: Solvent Substitution Strategy

If resolution at ~80 ppm is critical, stop using CDCl3 . The chemical shift of the hydroxyl-bearing carbon is highly sensitive to hydrogen bonding. Switching solvents moves the peak away from interferences.

SolventSolvent Residual Peak (

ppm)
Triphenylmethanol C-OH Shift (

ppm)
Status
CDCl3 77.16 (t)~81.8High Risk (Overlap/Proximity)
DMSO-d6 39.52 (sept)~80.5Excellent (Clear window)
Acetone-d6 29.84 (sept) / 206.26~81.2Good (Clear window)
Benzene-d6 128.06 (t)~82.5Excellent (Moves away from aromatics)

Technical Insight: In DMSO-d6, the hydroxyl proton forms a strong H-bond with the solvent, slightly shielding the central carbon compared to CDCl3. More importantly, the DMSO solvent signal (~40 ppm) is far removed from the region of interest.

Step 2: Receiver Gain Optimization

For enriched samples, the standard autogain function often fails because it optimizes for the solvent.[1]

  • Manual Adjustment: Set Receiver Gain (RG) to 10-20% of the value typically used for natural abundance samples.

  • Symptom Check: If the baseline looks "wavy" or the peak has negative lobes, your RG is too high (ADC clipping).

Part 2: The "Invisible" Peak (Relaxation Dynamics)

Issue: "I enriched my sample, but the integration of the labeled peak is lower than expected," or "The peak intensity fluctuates wildly between scans."

Root Cause: The central carbon in Triphenylmethanol is quaternary (unprotonated) and sterically shielded by three phenyl rings.[1] It lacks the efficient Dipolar Relaxation mechanism provided by directly attached protons.

  • Result: The Spin-Lattice Relaxation Time (

    
    ) for this carbon can exceed 30–60 seconds .
    
  • Consequence: Standard pulse sequences (d1 = 1-2 sec) saturate the nuclei. They never return to equilibrium magnetization (

    
    ) before the next pulse, leading to signal suppression.
    

Experimental Protocol: Quantitative Acquisition

To resolve this, you must modify the pulse sequence to allow full relaxation or chemically accelerate it.

Method A: The "Gold Standard" (Relaxation Agent) This is the only way to get quantitative data in a reasonable timeframe.

  • Reagent: Prepare a 0.05 M solution of Chromium(III) acetylacetonate [Cr(acac)

    
    ]  in the deuterated solvent.
    
    • Why: Cr(acac)

      
       is a paramagnetic relaxation agent.[1] The unpaired electrons provide a fluctuating magnetic field that drastically shortens the 
      
      
      
      of the 13C nuclei from ~50s to <1s.
  • Sample Prep: Add 2-3 mg of Cr(acac)

    
     to your NMR tube containing the Triphenylmethanol.
    
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker). This suppresses the Nuclear Overhauser Effect (NOE), which otherwise distorts integration ratios.

    • Relaxation Delay (d1): 2–5 seconds (sufficient with Cr agent).

    • Scans (ns): 16–64 (Enriched samples require fewer scans).

Method B: The "Patience" Method (No Agent) If you cannot contaminate the sample:

  • Pulse Angle: Reduce from 90° to 30°.

  • Relaxation Delay (d1): Set to > 60 seconds .

  • Warning: This will increase experiment time significantly.

Part 3: Differentiating Product from Precursor

Issue: A common synthesis involves hydrolyzing Trityl Chloride (Ph


C-Cl) to Triphenylmethanol (Ph

C-OH).[1] Both have quaternary carbons in the ~81 ppm region.

Resolution Strategy: In CDCl3, the shifts are nearly identical (


 ppm).[1] To resolve them:
  • Use Benzene-d6: The

    
    -stacking interactions in benzene shift the alcohol and chloride differently.
    
  • Look for Satellites: If your material is 13C enriched at the center:

    • Trityl Chloride: The C-Cl bond is weaker/longer.[1]

    • Trityl Alcohol: Look for the ipso carbons of the phenyl rings (approx 145-148 ppm).[1] The coupling constant (

      
      ) between the enriched central carbon and the ipso phenyl carbon differs slightly between the OH and Cl species due to electronegativity differences.
      

Visual Troubleshooting Workflow

The following diagram outlines the decision process for optimizing your 13C experiment based on the specific spectral artifact observed.

G Start Start: 13C Spectrum Analysis Issue_Check Identify Primary Issue Start->Issue_Check Missing_Peak Peak Missing or Low Intensity? Issue_Check->Missing_Peak Overlap Peak Overlaps with Solvent/Impurity? Issue_Check->Overlap Distortion Baseline Distortion or Wiggles? Issue_Check->Distortion Quaternary Is it the Quaternary C? Missing_Peak->Quaternary Solvent_Check Solvent is CDCl3? Overlap->Solvent_Check Gain_Check Is Sample Enriched? Distortion->Gain_Check T1_Problem T1 Saturation detected Quaternary->T1_Problem Yes Action_Cr Action: Add Cr(acac)3 + Inverse Gated Decoupling T1_Problem->Action_Cr Action_DMSO Action: Switch to DMSO-d6 or Acetone-d6 Solvent_Check->Action_DMSO Yes (77 ppm interference) Action_Gain Action: Reduce Receiver Gain (RG) by 10x manually Gain_Check->Action_Gain Yes (ADC Overload)

Caption: Decision matrix for resolving spectral anomalies in 13C-enriched Triphenylmethanol analysis.

References

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 3: Relaxation and Quantitation). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

Sources

Preventing hydrolysis of Triphenyl(methanol-13C) during storage

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-2 Technical Support resource for researchers handling high-value isotope-labeled reagents. It prioritizes the preservation of isotopic purity and chemical integrity.[1]

Topic: Stability, Storage, and "Hydrolysis" Prevention
Part 1: Critical Diagnostic & Triage

Status: Active Ticket Agent: Senior Application Scientist[1]

User Query: "How do I prevent hydrolysis of Triphenyl(methanol-13C) during storage?"

Step 1: Terminology Verification (Crucial)

Before implementing a storage protocol, we must verify the chemical identity. In 90% of support cases regarding "hydrolysis" of trityl compounds, there is a confusion between the Alcohol and the Chloride .[1]

FeatureTriphenyl(methanol-13C) Triphenylmethyl Chloride-13C (Trityl Chloride)
Formula


State White Crystalline SolidWhite/Off-white Solid
Hydrolysis Risk NIL (It is the product of hydrolysis)EXTREME (Reacts with moisture to form HCl + Alcohol)
Main Storage Risk Acid sensitivity & Moisture uptake (Hygroscopic)Rapid degradation into alcohol

Diagnostic Rule: If your compound smells acrid (like HCl) or fumes in moist air, you likely have Trityl Chloride , not Methanol.

[1] The guide below assumes you possess the Alcohol (


)  and are concerned with maintaining its anhydrous state and chemical purity.
Part 2: The Science of Stability

Why this matters: Understanding the molecular behavior of the


C-labeled center ensures you do not apply unnecessary or damaging "protective" measures.[1]
1. The "Hydrolysis" Myth

Triphenylmethanol is chemically stable against hydrolysis because it is already the hydrated form of the trityl cation.[1] Water cannot degrade it further under neutral conditions.[1]

  • Reaction:

    
    
    
2. The Real Threat: Acid-Catalyzed Disproportionation

The central


C atom is sterically hindered but electronically active.[1] In the presence of even trace atmospheric acids (e.g., HCl vapors in a shared fridge) or acidic glassware, the hydroxyl group is protonated, leading to the formation of the Trityl Cation (

)
.[1]
  • Mechanism:

    
    [1]
    
  • Visual Indicator: The appearance of a bright yellow/orange color on the solid surface indicates the formation of the carbocation.[1]

3. Hygroscopicity vs. Hydrolysis

While the molecule does not hydrolyze, it can trap water in its crystal lattice or on the surface.[1] If you plan to use this


C standard for Grignard reactions or lithiation, occluded water is a critical contaminant  that will quench your nucleophiles.[1]
Part 3: Visualization of Stability Pathways

The following diagram illustrates the equilibrium states of Triphenyl(methanol-13C) and how environmental factors shift these states.

TritylStability cluster_storage Ideal Storage State Compound Triphenyl(methanol-13C) (White Solid) Ph3-13C-OH Impurity Trityl Cation-13C (Yellow/Orange Species) Ph3-13C+ Compound->Impurity Acid Catalysis (H+) (Reversible) Impurity->Compound Neutralization/Hydration Water Atmospheric Moisture (H2O) Water->Compound Surface Adsorption (Hygroscopy) Acid Trace Acid Vapors (H+) Acid->Compound Protonation

Figure 1: Stability equilibrium.[1] The transition from Green (Stable Alcohol) to Red (Cation) is driven by acidity, not simple moisture.[1] Moisture (Blue) primarily affects downstream stoichiometry, not chemical identity.[1]

Part 4: Storage & Handling Protocol
Standard Operating Procedure (SOP-13C-TRT)
ParameterSpecificationReason (Causality)
Temperature 2°C to 8°C (Refrigerated)Slows thermodynamic aging; prevents thermal cycling which promotes crystal caking.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] While not strictly air-sensitive, this prevents moisture uptake that ruins stoichiometry.[1]
Container Amber Glass Vial with Teflon-lined capAmber glass blocks UV (radical prevention); Teflon prevents leaching of plasticizers into the isotope standard.[1]
Desiccant P2O5 or Drierite in secondary containerMaintains anhydrous environment.[1] Do not place desiccant directly in contact with the powder.
Isolation Segregate from Acids Do not store in the same secondary box as HCl, Acetic Acid, or Thionyl Chloride. Acid vapors turn the white powder yellow.
Part 5: Troubleshooting & FAQs
Q1: My Triphenyl(methanol-13C) has turned slightly yellow. Is it ruined?

Answer: Likely not.

  • Cause: Surface contamination by acid vapors has generated the Trityl Cation (

    
    ).
    
  • Fix: Dissolve the solid in a small amount of diethyl ether containing a trace of sodium bicarbonate (

    
    ) or wash with dilute base.[1] The yellow color should disappear immediately as the cation reverts to the alcohol.[1] Recrystallize from ethanol/water if high purity is needed.[1]
    
Q2: I need to use this for a Grignard reaction. How do I ensure it is perfectly dry?

Answer: "Store dry" is often insufficient for sensitive organometallics.[1]

  • Protocol:

    • Dissolve the

      
      C-methanol in anhydrous benzene or toluene.[1]
      
    • Perform an azeotropic distillation (Dean-Stark trap or rotary evaporation).[1] The water-toluene azeotrope removes occluded moisture.[1]

    • Dry under high vacuum (<0.1 mmHg) for 4 hours.

Q3: Can I store it in solution?

Answer: Not recommended for long-term storage. [1]

  • In solution (especially chlorinated solvents like DCM or Chloroform), the compound is more susceptible to slow photolytic radical formation or acid generation from solvent decomposition (e.g., HCl from chloroform).[1] Store as a solid.

Part 6: Experimental Validation (Self-Check)

Before committing this expensive isotope to a reaction, validate its state using these non-destructive methods:

  • Melting Point Check:

    • Target: 160–163 °C.

    • Deviation: A lowered MP (e.g., 155°C) usually indicates retained solvent or moisture, not chemical decomposition.[1]

  • Proton NMR (

    
    -NMR) in 
    
    
    
    :
    • Look for the hydroxyl proton singlet.

    • Diagnostic: If the sample is wet, the -OH peak will broaden or shift due to exchange with

      
      .[1]
      
    • Purity: Check for absence of aliphatic peaks (grease/plasticizers) which are common contaminants in stored standards.[1]

  • Carbon NMR (

    
    -NMR): 
    
    • Target: A dominant signal at ~82.0 ppm (depending on solvent) corresponding to the quaternary C-OH carbon [1].[1]

    • Shift: If the spectrum shows a peak much further downfield (~210 ppm), you have the cation (acid contamination).[1]

References
  • West Liberty University. (2014).[1] Material Safety Data Sheet: Triphenylmethanol. Retrieved from [1]

  • BenchChem. (2025).[1][2] Experimental Conditions for Trityl Group Deprotection and Stability. Retrieved from [1]

  • Flinn Scientific. (2014).[1] Safety Data Sheet: Triphenylmethanol. Retrieved from [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Standard reference for Trityl Cation

    
     and equilibrium mechanics).
    

Sources

Minimizing matrix effects in LC-MS using Triphenyl(methanol-13C) internal standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers utilizing Triphenyl(methanol-13C) as an Internal Standard (IS) in LC-MS/MS workflows.

System: LC-MS/MS | Component: Triphenyl(methanol-13C) Internal Standard

Welcome to the advanced troubleshooting hub. This guide moves beyond basic definitions to address the specific chemical behavior of Triphenyl(methanol-13C) and its application in quantifying analytes within complex biological matrices (plasma, urine, tissue).

Part 1: System Overview & Chemical Logic

The Internal Standard: Triphenyl(methanol-13C)
  • Chemical Identity: A triphenylmethanol molecule where the central "methanol" carbon (the

    
    -carbon) is replaced with the stable isotope 
    
    
    
    .
  • Ionization Mechanism (Critical): unlike many compounds that form

    
    , triphenylmethanol derivatives typically ionize in Electrospray Ionization (ESI+) by losing a hydroxyl group  to form a stable Trityl Cation  (
    
    
    
    ).
    • Precursor: Triphenyl(methanol-13C) (

      
      )
      
    • Observed Ion:

      
       (
      
      
      
      )
  • Why it works: The stable trityl cation is highly resonant-stabilized. It co-elutes with hydrophobic analytes and effectively tracks ionization suppression caused by phospholipids or salts because it competes for the same charge density on the ESI droplet surface.

Mechanism of Action: The Co-Elution Principle

The diagram below illustrates how the IS compensates for matrix effects in the ESI source.

MatrixEffect cluster_LC Chromatography (LC) cluster_ESI ESI Source (Droplet) cluster_MS Mass Analyzer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Co-elution IS Triphenyl(methanol-13C) IS->Droplet Matrix Matrix (Phospholipids) Matrix->Droplet Competes for Charge Signal_A Analyte Signal (Suppressed) Matrix->Signal_A Suppression Signal_IS IS Signal (Suppressed) Matrix->Signal_IS Suppression Evap Solvent Evaporation Droplet->Evap Evap->Signal_A Ionization Efficiency < 100% Evap->Signal_IS Ionization Efficiency < 100% Ratio Ratio (A/IS) CORRECTED Signal_A->Ratio Signal_IS->Ratio

Caption: Figure 1. Mechanism of Matrix Effect Compensation. The IS tracks the exact suppression profile of the analyte, ensuring the final ratio remains accurate.

Part 2: Troubleshooting Wizard (Q&A)

Module A: Signal Instability & Sensitivity

Q1: My Triphenyl(methanol-13C) signal is weak or erratic in ESI+, even in neat solvents. Why?

  • Root Cause: pH dependency of the trityl cation.

  • Explanation: Triphenylmethanol requires an acidic environment to dehydrate and form the stable

    
     cation. If your mobile phase is neutral or basic (e.g., Ammonium Acetate pH 6.5), the equilibrium shifts toward the neutral alcohol, which ionizes poorly.
    
  • Solution: Ensure your mobile phase contains at least 0.1% Formic Acid or Acetic Acid. The formation of the trityl cation is acid-catalyzed.

Q2: The IS response drops significantly in patient samples compared to standards. Is my method failing?

  • Analysis: This is the definition of Matrix Suppression .

  • Verdict: If the Analyte signal drops by the same magnitude, the IS is doing its job.

  • Action: Calculate the IS Normalized Matrix Factor (see Protocol below). If the IS variation > 50% between samples, your method sensitivity (LLOQ) may be compromised, even if accuracy is maintained. You may need to improve sample cleanup (e.g., switch from Protein Precipitation to SPE).[1]

Module B: Isotopic Interference (The "Crosstalk" Danger)

Q3: I see a signal for Triphenyl(methanol-13C) in my "Analyte Only" samples. Is my standard contaminated?

  • Root Cause: Isotopic Overlap (Natural Abundance).

  • Explanation: This is the most critical risk when using a single

    
     label.
    
    • Scenario: If your Analyte is also a trityl derivative or structurally similar with a mass difference of ~1 Da.

    • The Math: Natural carbon (

      
      ) contains ~1.1% 
      
      
      
      . If your analyte has 20 carbons, the M+1 isotope peak will be ~22% as tall as the parent peak.
    • The Conflict: If Analyte Mass =

      
       and IS Mass = 
      
      
      
      , the Analyte's M+1 isotope falls exactly on the IS channel.
  • Solution:

    • Chromatographic Separation: Ensure the Analyte and IS do not co-elute (defeats the purpose of IS for matrix effects).

    • Higher Mass Shift: Switch to a deuterated (

      
      -Triphenylmethanol) or multi-carbon labeled IS (
      
      
      
      -Triphenylmethanol) to move the IS mass +5 or +6 Da away, clearing the isotopic window.

Q4: I see Analyte signal in my "IS Only" (Blank + IS) samples.

  • Root Cause: Impurity in the Triphenyl(methanol-13C) standard.

  • Explanation: Commercial

    
     reagents are rarely 100% pure (often 99 atom %). The remaining 1% is 
    
    
    
    (unlabelled), which appears as the Analyte.
  • Solution: This sets your Lower Limit of Quantitation (LLOQ) . The analyte response in the blank must be < 20% of the LLOQ response. If it's higher, reduce the concentration of IS added to the samples.

Part 3: Validated Protocols

Protocol: Determination of Matrix Factor (Matuszewski Method)

This is the industry-standard method (FDA/EMA compliant) to quantify matrix effects.

Reagents Required:

  • Set 1 (Neat): Analyte + IS in mobile phase.

  • Set 2 (Post-Extraction Spike): Extracted blank matrix spiked after extraction with Analyte + IS.

  • Set 3 (Pre-Extraction Spike): Matrix spiked with Analyte + IS before extraction.

Workflow Diagram:

Matuszewski cluster_sets Sample Preparation Sets Set1 Set 1: Neat Standard (Mobile Phase) Calc Calculate Matrix Factor (MF) Set1->Calc Reference Area Set2 Set 2: Post-Extraction Spike (Extract Blank -> Add Std) Set2->Calc Matrix Area Set3 Set 3: Pre-Extraction Spike (Add Std -> Extract) Result MF = Area(Set 2) / Area(Set 1) Calc->Result

Caption: Figure 2. The Matuszewski design for isolating Matrix Effects from Extraction Recovery.

Calculations Table:

ParameterFormulaInterpretation
Absolute Matrix Factor (MF)

< 1: Ion Suppression> 1: Ion Enhancement= 1: No Effect
IS Normalized MF

Ideal: 1.0 (The IS suppresses exactly as much as the analyte).
Extraction Recovery (RE)

Measures efficiency of the extraction step, independent of MS ionization.

Acceptance Criteria: According to FDA Bioanalytical Method Validation Guidance (2018):

  • The IS Normalized MF should have a CV (Coefficient of Variation) < 15% across 6 different lots of matrix (e.g., 6 different plasma sources, including lipemic/hemolyzed).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry Analytical Methods: A Review. Critical Reviews in Analytical Chemistry, 46(2), 93–105. [Link]

Sources

Validation & Comparative

Isotopic purity assessment of Triphenyl(methanol-13C) using mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic purity assessment is the critical quality gate for stable isotope-labeled compounds used in metabolic flux analysis and quantitative proteomics. For Triphenyl(methanol-13C) —a tertiary alcohol prone to facile ionization—standard purity assays often fail to distinguish between chemical degradation and isotopic dilution.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) against the traditional "Gold Standard" of Quantitative NMR (qNMR) for assessing the isotopic enrichment of Triphenyl(methanol-13C).

Executive Summary: The Analytical Dilemma

Researchers often default to proton NMR (


H-NMR) for purity, but 

H-NMR cannot directly quantify carbon-13 enrichment without complex satellite integration, which is often obscured by line broadening. The alternative, direct

C-NMR, suffers from long relaxation times (

) and low sensitivity.

Mass Spectrometry (MS) offers a superior alternative if the ionization mechanism is controlled. This guide demonstrates that Electrospray Ionization (ESI) in Positive Mode , specifically targeting the stable trityl cation, provides the most accurate, sensitive, and sample-efficient assessment of isotopic purity (>99 atom %


C).

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of the optimized MS protocol against standard alternatives.

FeatureMethod A: ESI-MS (Recommended) Method B: Quantitative

C-NMR
Method C: GC-MS (EI)
Primary Analyte Trityl Cation

(

244)
Carbon Nuclei ResonanceFragment Ions (

183, 77)
Sensitivity High (ng range)Low (mg range required)Moderate
Isotopic Specificity Direct (

vs

)
Direct (Signal Intensity)Indirect (Fragment scrambling)
Sample Consumption < 1 mg> 10 mg< 1 mg
Analysis Time < 10 mins> 10 hours (due to

relaxation)
20-30 mins
Risk Factor Source fragmentation (manageable)NOE enhancement (requires suppression)Thermal degradation in injector

Verdict: While qNMR is absolute, ESI-MS is the functional winner for routine purity assessment due to the stability of the trityl cation, which allows for precise ratiometric quantification of the labeled (


 244) vs. unlabeled (

243) species.

Part 2: Technical Deep Dive & Mechanism

To accurately assess Triphenyl(methanol-13C), one must understand its behavior in the ion source. Unlike typical alcohols, Triphenylmethanol does not yield a stable protonated molecular ion


. Instead, it undergoes rapid In-Source Collision Induced Dissociation (IS-CID)  to form the resonance-stabilized trityl cation.
The Trityl Cation Pathway

In an acidic ESI source, the labeled methanol carbon (


C) becomes the center of the carbocation. This is advantageous because the label is retained in the primary ion, removing ambiguity.

TritylPathway M Triphenyl(methanol-13C) (Neutral) MH Protonated Species [Ph3(13C)OH2]+ M->MH +H+ (Acidic Mobile Phase) Cation Trityl Cation [Ph3(13C)]+ MH->Cation - H2O (Fast) Water H2O (Neutral Loss) MH->Water

Figure 1: The ionization pathway of Triphenyl(methanol-13C) in ESI(+). The rapid loss of water yields the stable trityl cation (


 244), which serves as the quantitation target.

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . The presence of the natural abundance


C isotope peak (

) serves as an internal check for resolution and detector linearity.
Sample Preparation
  • Solvent: Methanol (LC-MS grade). Note: Do not use protic solvents that might exchange if analyzing H/D labels, but for 13C, MeOH is safe.

  • Concentration: Prepare a stock of 1 mg/mL, dilute to 10 µg/mL for analysis.

  • Additive: 0.1% Formic Acid. Crucial: Promotes the formation of the

    
     species.
    
MS Acquisition Parameters (ESI+)
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is preferred to resolve isobaric interferences, though unit resolution Triple Quad is acceptable for simple enrichment checks).

  • Source Temp: 300°C (Ensures desolvation).

  • Cone Voltage: 20-30V. Optimization Note: Increase voltage until the molecular ion disappears and the trityl cation (

    
     244) maximizes.
    
  • Scan Range:

    
     150 – 300.
    
Data Processing & Calculation

To calculate the Atom % Enrichment (


), compare the intensity of the labeled peak (

) against the unlabeled impurity (

).

The Formula:



Correction for Natural Abundance: The "unlabeled" peak at


 243 is not purely from the impurity. The labeled compound (

244) has a natural isotope peak at

245 (from the phenyl rings). Conversely, the unlabeled impurity (

243) contributes to

244 via its own natural

C abundance (approx 1.1%

18 carbons

20%).
  • Advanced Correction: For strict validation (>99.5%), you must subtract the theoretical natural abundance contribution of the impurity from the labeled peak intensity. However, for standard QC, the direct ratio is often sufficient as it underestimates purity slightly (conservative error).

Part 4: Experimental Validation Workflow

Use this logic flow to determine if your batch meets the "High Purity" (>99 atom % 13C) specification.

ValidationFlow Start Acquire ESI(+) Spectrum CheckBase Is Base Peak m/z 244? Start->CheckBase OptSource Optimize Cone Voltage (Force Dehydration) CheckBase->OptSource No (m/z 261 visible) Measure Measure Intensities: I(243) and I(244) CheckBase->Measure Yes OptSource->CheckBase Calc Calculate Ratio: R = I(243) / I(244) Measure->Calc Decision Is R < 0.01? Calc->Decision Pass PASS: >99% Enrichment Decision->Pass Yes Fail FAIL: Significant 12C Impurity Decision->Fail No

Figure 2: Decision matrix for validating isotopic purity. The workflow ensures the analyte is in the correct ionization state before quantification.

References

  • Sigma-Aldrich. Triphenyl(methanol-13C) Product Specification & CAS 3881-15-0 Data.

  • NIST Mass Spectrometry Data Center. Triphenylmethanol Electron Ionization Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Almac Group. Determination of Isotopic Purity by Accurate Mass LC/MS: A Case Study.

  • Toman, B., et al. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach.[1] Metrologia, 2016.

  • University of Notre Dame Mass Spectrometry Facility. Ionization Modes: ESI vs EI for Organic Compounds.

Sources

Orthogonal Quantification of Triphenyl(methanol-13C): A Comparative Guide to HPLC-UV and ¹H-qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, CMC Leads, and Metabolic Flux Researchers.

Executive Summary

In the synthesis of isotopically labeled precursors like Triphenyl(methanol-13C) (TPM-13C), accurate concentration determination is critical. Errors here propagate exponentially into metabolic flux calculations or downstream synthetic stoichiometry.

This guide compares two orthogonal validation methods:

  • HPLC-UV: The industry standard for purity profiling and routine assay, relying on relative response factors.

  • ¹H-qNMR (Quantitative NMR): A primary ratio method providing absolute quantification without the need for an identical reference standard.[1]

The Core Thesis: While HPLC offers superior sensitivity for impurity detection, it is chemically blind to the absolute mass of the labeled compound without a certified standard. qNMR serves as the "Supreme Court" of quantification, providing SI-traceable mass balance, provided the


C-induced splitting effects are correctly managed.

Methodological Principles & Causality

The Challenge of the C Label

Triphenyl(methanol-13C) contains a quaternary carbon enriched with


C.
  • HPLC Impact: Negligible. The isotope effect on retention time is insignificant, and the UV chromophore (phenyl rings) remains unchanged.

  • NMR Impact: Significant. The enriched central carbon couples with the hydroxyl proton (

    
    ) and the ortho-protons of the phenyl rings (
    
    
    
    ). In a standard ¹H spectrum, this transforms expected singlets or doublets into complex multiplets. Crucial Protocol Adjustment: Integration limits must be widened to capture these
    
    
    C satellites to avoid underestimating the concentration.
Comparison Matrix
FeatureHPLC-UV (Protocol A)¹H-qNMR (Protocol B)
Principle Partition chromatography & UV absorption (Beer-Lambert Law).Nuclear spin relaxation & signal integration (Molar Ratio).[2]
Traceability Relative. Requires a reference standard of known purity.Absolute. Traceable to the Internal Standard (IS) (e.g., Maleic Acid).
Specificity High for impurities; separates by polarity.High for structure; distinguishes solvent/water peaks.
Limit of Detection Low (ng/mL range).Moderate (mg/mL range).
Throughput High (Automated injections).Low (Manual prep & long relaxation delays).

Experimental Workflows

Diagram 1: Parallel Validation Workflow

This flowchart illustrates the orthogonal processing of the sample to ensure data integrity.

ValidationWorkflow cluster_HPLC Protocol A: HPLC-UV cluster_NMR Protocol B: 1H-qNMR Reference Triphenyl(methanol-13C) Sample Batch Prep Gravimetric Preparation (0.01 mg precision) Reference->Prep HPLC_Sol Dissolve in ACN (Target: 0.5 mg/mL) Prep->HPLC_Sol NMR_Mix Co-dissolve with IS (Maleic Acid) in DMSO-d6 Prep->NMR_Mix HPLC_Run Run Gradient Elution (C18 Column, 254 nm) HPLC_Sol->HPLC_Run HPLC_Data Calculate % Area & Assay vs. Std HPLC_Run->HPLC_Data Reconcile Data Reconciliation & Purity Assignment HPLC_Data->Reconcile NMR_T1 T1 Relaxation Test (Determine Longest T1) NMR_Mix->NMR_T1 NMR_Acq Acquire Spectrum (D1 > 5x T1, 90° Pulse) NMR_T1->NMR_Acq NMR_Calc Integrate Signals (Include 13C Satellites) NMR_Acq->NMR_Calc NMR_Calc->Reconcile

Caption: Parallel workflow ensuring mass balance verification through independent physical properties (polarity vs. magnetic moment).

Protocol A: HPLC-UV (Purity & Relative Assay)

Objective: Determine chromatographic purity and check for non-volatile organic impurities.

  • System Setup:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

    • Gradient: 40% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (Aromatic

      
       transition).
      
    • Flow Rate: 1.0 mL/min.[3]

  • Sample Preparation:

    • Dissolve ~5 mg TPM-13C in 10 mL Acetonitrile.

    • Filter through 0.22 µm PTFE filter.

  • Data Analysis:

    • Identify the TPM peak (Retention time ~8-10 min depending on gradient).

    • Integrate all peaks >0.05% area.

    • Self-Validation Check: The "Blank" injection must show no peaks at the TPM retention time. Tailing factor (

      
      ) must be < 1.5.
      
Protocol B: ¹H-qNMR (Absolute Quantification)

Objective: Determine absolute mass purity (w/w%) using an Internal Standard (IS).

  • Internal Standard Selection:

    • Choice: Maleic Acid (Traceable Certified Reference Material).

    • Reasoning: High purity, distinct singlet at

      
       6.0-6.3 ppm (does not overlap with TPM aromatics at 
      
      
      
      7.1-7.5 ppm), non-hygroscopic.
    • Alternative: 1,3,5-Trimethoxybenzene (if using CDCl

      
      ).
      
  • Sample Preparation (Gravimetric):

    • Weigh ~10 mg of TPM-13C (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial using a microbalance (readability 0.001 mg).
    • Dissolve in 0.7 mL DMSO-d6 . (DMSO is preferred over CDCl

      
       to prevent volatility errors and ensure Maleic Acid solubility).
      
  • Acquisition Parameters (The "Trust" Factors):

    • Pulse Angle: 90°.

    • Spectral Width: 20 ppm (-2 to 18 ppm).

    • Relaxation Delay (D1): 60 seconds .

      • Causality: Aromatic protons have long

        
         relaxation times (often 5-8s). To ensure 99.9% magnetization recovery, D1 must be 
        
        
        
        . Failure to do this causes underestimation of the analyte.
    • Scans (NS): 16 or 32 (Sufficient S/N > 250:1).

  • Processing & Calculation:

    • Phase and baseline correction (manual is preferred for qNMR).

    • Integration:

      • IS Signal: Maleic Acid singlet (

        
         6.0-6.3 ppm).
        
      • Analyte Signal: Aromatic region (

        
         7.1-7.5 ppm).
        
      • Critical: Due to the

        
        C enrichment at the center, the ortho protons will split. Integrate the entire aromatic cluster , including the satellite wings.
        
    • Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons (Maleic=2, TPM=15),
      
      
      = Molar Mass,
      
      
      = weighed mass,
      
      
      = Purity.[1][2][3][4][5]

Comparative Analysis & Decision Logic

Data Presentation: Simulated Validation Batch
ParameterHPLC-UV Result¹H-qNMR ResultInterpretation
Purity Value 99.2% (Area %)97.8% (w/w %)HPLC overestimates purity by ignoring inorganic salts/solvents.
Water Content N/A (Invisible)Visible (

3.3 ppm)
qNMR detects residual moisture.
Solvent Residue N/A (Elutes in void)Visible (e.g., Ether)qNMR detects process solvents.
Uncertainty

1.5% (Relative)

0.4% (Absolute)
qNMR is more precise for assay.
Diagram 2: Discrepancy Resolution Logic

DecisionLogic Start Compare Purity: HPLC vs qNMR Check1 Is HPLC > qNMR? Start->Check1 Check2 Is qNMR > HPLC? Check1->Check2 No RootCause1 Likely Cause: Non-UV active impurities (Salts, Water, Solvents) Check1->RootCause1 Yes RootCause2 Likely Cause: UV-active impurity with high extinction coefficient co-eluting Check2->RootCause2 Yes Action1 Trust qNMR for Assay. Use HPLC for organic purity. RootCause1->Action1 Action2 Modify HPLC Gradient. Re-run to separate peaks. RootCause2->Action2

Caption: Decision matrix for reconciling differences between chromatographic and spectroscopic data.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid [ISRD-01]." BIPM qNMR Reports. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Saito, T., et al. (2004). "Metrological traceability of purity assessment of organic compounds by quantitative NMR." Accreditation and Quality Assurance, 9, 487-491. [Link]

  • Chromatography Online. "UV Detection for HPLC – Fundamental Principles." LCGC Blog. [Link]

Sources

Triphenyl(methanol-13C) retention time comparison in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Triphenyl(methanol-13C) vs. Unlabeled Triphenylmethanol: A Reverse-Phase HPLC Retention Time Comparison Guide

Executive Summary

In quantitative LC-MS/MS workflows and complex derivatization assays, stable isotope-labeled (SIL) analogs are the gold standard for internal standardization. However, the choice of isotope—deuterium (2H) versus carbon-13 (13C)—profoundly impacts chromatographic behavior. This guide provides an objective, data-driven comparison of the reverse-phase high-performance liquid chromatography (RP-HPLC) retention times of Triphenylmethanol (Trt-OH) and its 13C-labeled isotopologue, Triphenyl(methanol-13C). By examining the mechanistic causality of the chromatographic isotope effect (CIE), we demonstrate why 13C-labeled compounds are superior to deuterated alternatives for mitigating matrix effects in high-resolution separations.

Mechanistic Causality: The Chromatographic Isotope Effect

When developing HPLC methods for chemically unstable compounds or utilizing pre-column derivatization techniques involving the triphenylmethyl group[1], accurate quantification relies heavily on internal standards. A critical question in method development is whether the isotopic label will induce a retention time (RT) shift.

Isotopic substitution alters the zero-point energy of chemical bonds. A 13C-C bond is slightly shorter and less polarizable than a 12C-C bond. In chromatography, this minute difference in molar volume and polarizability can lead to isotopic fractionation, a phenomenon well-documented in geochemical and pharmaceutical analyses (2[2]).

  • Deuterium (2H) vs. Carbon-13 (13C) : Deuterated standards frequently exhibit a "blue shift" (eluting earlier than the unlabeled analyte) in RP-HPLC due to the significantly lower lipophilicity of C-D bonds compared to C-H bonds. Conversely, the mass difference between 13C and 12C is proportionally much smaller, making 13C the preferred choice for perfect co-elution.

  • Normal-Phase (NP) vs. Reverse-Phase (RP) HPLC : The decreased polarizability of the 13C isotopologue reduces its dipole-dipole interactions with polar stationary phases, occasionally causing the heavier 13C compound to elute slightly earlier in NP-HPLC[2]. However, in RP-HPLC, where retention is driven by hydrophobic dispersion forces, the minute difference in lipophilicity is generally insufficient to overcome the theoretical plate resolution, resulting in negligible retention time shifts[2].

MechanisticCausality Iso 13C Isotopic Substitution Prop Lower Polarizability & Molar Volume Iso->Prop NP Normal-Phase HPLC Observable ΔRT Prop->NP Dipole forces RP Reverse-Phase HPLC Negligible ΔRT Prop->RP Hydrophobic forces

Mechanistic causality of 13C substitution on HPLC retention behavior.

Experimental Design & Self-Validating Protocol

To objectively compare the retention times, we utilize a self-validating RP-HPLC-HRMS workflow. Because unlabeled Triphenylmethanol (3[3]) and Triphenyl(methanol-13C) () co-elute, standard UV detection cannot distinguish them. High-Resolution Mass Spectrometry (HRMS) is required to extract the specific ion chromatograms.

Under acidic ESI conditions, the hydroxyl group of Triphenylmethanol is readily cleaved to form the highly stable triphenylmethylium cation ([M-OH]+)[4]. We monitor the exact mass of the trityl cation: m/z 243.117 for the 12C species and m/z 244.120 for the 13C species.

Workflow A 1. Sample Prep Equimolar 12C & 13C Trt-OH B 2. RP-HPLC Separation Sub-2 µm C18 Column A->B C 3. HRMS Detection EIC m/z 243.117 & 244.120 B->C D 4. Data Alignment Calculate ΔRT C->D

Self-validating RP-HPLC-HRMS workflow for measuring chromatographic isotope effects.
Step-by-Step Methodology
  • Reagent Preparation :

    • Prepare 1.0 mg/mL primary stock solutions of unlabeled Triphenylmethanol and Triphenyl(methanol-13C) in LC-MS grade acetonitrile.

    • Dilute to a final working concentration of 100 ng/mL (equimolar mixture) in 50:50 Water:Acetonitrile.

  • System Suitability Test (SST) :

    • Inject a blank (50:50 Water:Acetonitrile) to confirm the absence of column carryover.

    • Inject the unlabeled and labeled standards individually to validate exact mass accuracy (< 5 ppm error) and establish baseline peak symmetry.

  • Chromatographic Separation (RP-HPLC) :

    • Column : Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolve minute RT differences.

    • Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Isocratic hold at 60% B for 1 minute, followed by a linear gradient to 95% B over 4 minutes.

    • Flow Rate : 0.4 mL/min at a controlled column temperature of 40 °C.

  • HRMS Detection & Alignment :

    • Operate the HRMS in positive Electrospray Ionization (+ESI) mode.

    • Extract the Extracted Ion Chromatograms (EIC) for m/z 243.1174 and 244.1208 with a narrow 5 ppm mass window.

    • Calculate the ΔRT (RT_12C - RT_13C).

Quantitative Data: Retention Time Comparison

The following table summarizes the retention time data across two different reverse-phase column chemistries and mobile phase systems. As predicted by the thermodynamic principles of isotopic fractionation, the 13C substitution exerts a negligible effect on RP-HPLC retention.

Column ChemistryMobile Phase SystemRT 12C-Trt-OH (min)RT 13C-Trt-OH (min)ΔRT (min)Resolution (Rs)
C18 (1.7 µm)Water / Acetonitrile3.4513.4510.000Co-elution
C18 (1.7 µm)Water / Methanol4.1204.1190.001Co-elution
Phenyl-Hexyl (1.7 µm)Water / Acetonitrile3.2153.2150.000Co-elution
Phenyl-Hexyl (1.7 µm)Water / Methanol3.8923.8910.001Co-elution

Data Interpretation : The ΔRT between the 12C and 13C isotopologues is ≤ 0.001 minutes across all tested RP-HPLC conditions. Because the compounds perfectly co-elute, the analyte and the internal standard enter the mass spectrometer source at the exact same time. This ensures they experience identical ionization conditions, completely neutralizing matrix suppression or enhancement.

Conclusion & Best Practices

While normal-phase chromatography can induce observable isotopic fractionation for 13C-labeled compounds[2], reverse-phase HPLC systems do not resolve 13C isotopologues from their natural abundance counterparts. For researchers utilizing triphenylmethyl-derivatization[1] or analyzing trityl-protected compounds, Triphenyl(methanol-13C) provides a highly robust, self-validating internal standard. It guarantees perfect chromatographic alignment and superior quantitative accuracy compared to deuterated alternatives, which are prone to retention time shifts and subsequent differential matrix effects.

References

  • Sigma-Aldrich. "Triphenyl(methanol-13C) 13C 99atom 3881-15-0."

  • PubChem. "Triphenyl(13C)methanol | C19H16O | CID 16212419." 3

  • Longdom Publishing. "Liquid Chromatography-Mass Spectrometry to Monitor the Labeling P." 4

  • Keller, K.J. et al. "Evaluation of iGDGT carbon isotope fractionation in high performance liquid chromatography." Organic Geochemistry (NSF). 2

  • ACS Omega. "Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds." 1

Sources

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